molecular formula C45H64N4O6 B15545039 TD034

TD034

Cat. No.: B15545039
M. Wt: 757.0 g/mol
InChI Key: SOQFWBMJCDEYIS-HEDWBRNXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TD034 is a useful research compound. Its molecular formula is C45H64N4O6 and its molecular weight is 757.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C45H64N4O6

Molecular Weight

757.0 g/mol

IUPAC Name

(3S,6S,9S,12R)-3,6-dibenzyl-9-[6-oxo-6-[(2S,3R)-3-undecyloxiran-2-yl]hexyl]-1,4,7,10-tetrazabicyclo[10.4.0]hexadecane-2,5,8,11-tetrone

InChI

InChI=1S/C45H64N4O6/c1-2-3-4-5-6-7-8-9-19-29-40-41(55-40)39(50)28-18-12-17-26-35-42(51)47-36(31-33-22-13-10-14-23-33)43(52)48-37(32-34-24-15-11-16-25-34)45(54)49-30-21-20-27-38(49)44(53)46-35/h10-11,13-16,22-25,35-38,40-41H,2-9,12,17-21,26-32H2,1H3,(H,46,53)(H,47,51)(H,48,52)/t35-,36-,37-,38+,40+,41+/m0/s1

InChI Key

SOQFWBMJCDEYIS-HEDWBRNXSA-N

Origin of Product

United States

Foundational & Exploratory

TD034: A Selective HDAC11 Inhibitor for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

This whitepaper provides a comprehensive technical overview of TD034, a selective, reversible, and noncovalent inhibitor of histone deacetylase 11 (HDAC11). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting HDAC11 in various diseases, including cancer and immunological disorders. This document details the biochemical properties of this compound, its mechanism of action, and its effects on key cellular signaling pathways. Experimental protocols for assays relevant to the study of this compound and HDAC11 are also provided.

Introduction to HDAC11

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine (B10760008) residues on histones and other proteins.[1][2] This deacetylation leads to chromatin condensation and transcriptional repression.[2] HDAC11 is the sole member of the class IV HDAC family and is distinguished by its unique structure and substrate specificity.[2] It is involved in the regulation of the immune response, inflammation, and lipid metabolism.[2] Notably, HDAC11 possesses robust defatty-acylase activity, which is significantly more efficient than its deacetylase activity.

This compound: A Potent and Selective HDAC11 Inhibitor

This compound is a small molecule inhibitor characterized by its high potency and selectivity for HDAC11. Its inhibitory activity is reversible and noncovalent.

Biochemical Potency

The inhibitory potency of this compound against HDAC11 has been quantified through in vitro enzymatic assays.

ParameterValueReference
IC50 5.1 nM
Ki 1.5 nM

Table 1: Biochemical Potency of this compound against HDAC11. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) demonstrate the high affinity of this compound for HDAC11.

Selectivity Profile

This compound exhibits high selectivity for HDAC11 and does not inhibit other HDACs or sirtuins, making it a valuable tool for studying the specific functions of HDAC11.

Mechanism of Action and Cellular Effects

This compound exerts its effects by inhibiting the enzymatic activity of HDAC11, leading to alterations in the acylation status of its substrates and modulation of downstream signaling pathways.

Inhibition of SHMT2 Defatty-Acylation

One of the key known substrates of HDAC11 is Serine Hydroxymethyltransferase 2 (SHMT2), a mitochondrial enzyme involved in one-carbon metabolism. HDAC11 removes fatty acyl groups from SHMT2. This compound inhibits this defatty-acylation activity.

Cell LineThis compound ConcentrationEffect on SHMT2 Fatty AcylationReference
HEK293T2 µMSignificant increase

Table 2: Effect of this compound on SHMT2 Fatty Acylation. Treatment of HEK293T cells with this compound leads to a measurable increase in the fatty acylation of SHMT2.

Modulation of the YAP1/Hippo Signaling Pathway

This compound has been shown to decrease the protein levels of Yes-associated protein 1 (YAP1), a key transcriptional co-activator in the Hippo signaling pathway. The Hippo pathway is crucial for regulating organ size, cell proliferation, and apoptosis.

Cell LineThis compound ConcentrationEffect on YAP1 Protein LevelsEffect on YAP1 Target Gene mRNA (CTGF, CYR61)Reference
A5495-10 µMSignificant reductionDecrease

Table 3: Effect of this compound on the YAP1/Hippo Pathway. In A549 lung cancer cells, this compound treatment reduces YAP1 protein levels and the expression of its downstream target genes.

Key Signaling Pathways Modulated by HDAC11

HDAC11 is implicated in several important signaling pathways, making it a compelling therapeutic target.

Type I Interferon (IFN) Signaling

HDAC11 negatively regulates type I IFN signaling through the defatty-acylation of SHMT2. By removing fatty acyl groups from SHMT2, HDAC11 promotes the ubiquitination and subsequent downregulation of the type I IFN receptor (IFNAR1). Inhibition of HDAC11 with this compound is expected to enhance type I IFN signaling.

HDAC11_IFN_Signaling This compound This compound HDAC11 HDAC11 This compound->HDAC11 inhibits SHMT2_FA Fatty-acylated SHMT2 HDAC11->SHMT2_FA defatty-acylates SHMT2 SHMT2 SHMT2_FA->SHMT2 IFNAR1 IFNAR1 SHMT2->IFNAR1 inhibits ubiquitination of Ubiquitination Ubiquitination & Degradation IFNAR1->Ubiquitination IFN_Signaling Type I IFN Signaling IFNAR1->IFN_Signaling activates Ubiquitination->IFN_Signaling suppresses HDAC11_IL10_Regulation This compound This compound HDAC11 HDAC11 This compound->HDAC11 inhibits IL10_Promoter IL-10 Promoter HDAC11->IL10_Promoter binds to Histone_Deacetylation Histone Deacetylation IL10_Promoter->Histone_Deacetylation leads to IL10_Expression IL-10 Expression Histone_Deacetylation->IL10_Expression represses HDAC11_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection TD034_Dilution Prepare this compound Serial Dilution Reagent_Mix Prepare Reaction Mix: HDAC11, Buffer, this compound TD034_Dilution->Reagent_Mix Preincubation Pre-incubate at 37°C Reagent_Mix->Preincubation Add_Substrate Add Fluorogenic Substrate Preincubation->Add_Substrate Incubation Incubate at 37°C Add_Substrate->Incubation Add_Developer Add Developer Incubation->Add_Developer Final_Incubation Incubate at 37°C Add_Developer->Final_Incubation Read_Fluorescence Read Fluorescence (Ex: 360 nm, Em: 460 nm) Final_Incubation->Read_Fluorescence

References

The Role of TD034 in Lung Cancer: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TD034 is a potent and selective, reversible, noncovalent inhibitor of histone deacetylase 11 (HDAC11) that has emerged as a promising tool for investigating the role of this enzyme in lung cancer. This technical guide provides an in-depth analysis of the function of this compound, its mechanism of action, and its effects on key signaling pathways implicated in lung carcinogenesis. Experimental data and methodologies are presented to offer a comprehensive resource for researchers in oncology and drug development.

Introduction to this compound

This compound is a trapoxin A analogue that demonstrates high selectivity and nanomolar potency for HDAC11.[1][2][3] Unlike many other HDAC inhibitors, this compound does not significantly inhibit other HDAC isoforms or sirtuins, making it a valuable probe for elucidating the specific functions of HDAC11.[4] Research has indicated that HDAC11 expression is upregulated in lung cancer and is associated with a poor prognosis for patients.[1]

Mechanism of Action in Lung Cancer

The primary mechanism through which this compound exerts its effects in lung cancer is by inhibiting the enzymatic activity of HDAC11. This inhibition leads to downstream effects on protein fatty acylation and key signaling pathways involved in cancer progression.

Inhibition of SHMT2 Defatty Acylation

One of the known substrates of HDAC11 is serine hydroxymethyltransferase 2 (SHMT2). This compound has been shown to inhibit the defatty acylation of SHMT2. Treatment of HEK293T cells with this compound at a concentration of 2 μM resulted in a significant increase in the fatty acylation level of SHMT2.

Downregulation of the Hippo-YAP Signaling Pathway

A critical consequence of HDAC11 inhibition by this compound in lung cancer cells is the downregulation of the Hippo-YAP signaling pathway. Specifically, this compound treatment leads to a significant reduction in the protein levels of Yes-associated protein 1 (YAP1). This effect was observed in A549 lung cancer cells treated with 5-10 μM of this compound. The decrease in YAP1 protein levels subsequently leads to a reduction in the mRNA levels of its target genes, including CTGF and CYR61.

The following diagram illustrates the proposed signaling pathway of this compound in lung cancer cells.

TD034_Signaling_Pathway cluster_0 cluster_1 cluster_2 cluster_3 This compound This compound HDAC11 HDAC11 This compound->HDAC11 Inhibits SHMT2 SHMT2 HDAC11->SHMT2 Defatty Acylates YAP1 YAP1 Protein HDAC11->YAP1 Regulates SHMT2_FA Fatty Acylated SHMT2 SHMT2->SHMT2_FA Nucleus Nucleus YAP1->Nucleus YAP1_mRNA YAP1 mRNA YAP1_Targets YAP1 Target Genes (CTGF, CYR61) Nucleus->YAP1_Targets Activates Transcription within within

Caption: Proposed signaling pathway of this compound in lung cancer cells.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity and effects of this compound.

ParameterValueCell Line/SystemReference
IC50 5.1 ± 1.1 nMEnzymatic Assay
Ki 1.5 nMEnzymatic Assay

Table 1: In Vitro Inhibitory Activity of this compound against HDAC11.

TreatmentConcentrationEffectCell LineReference
This compound2 µMSignificant increase in fatty acylation of SHMT2HEK293T
This compound5-10 µMSignificant reduction of YAP1 protein levelsA549
This compound5-10 µMDecrease in mRNA levels of CTGF and CYR61A549

Table 2: Cellular Effects of this compound.

Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the function of this compound in lung cancer.

In Vitro HDAC11 Inhibition Assay

This assay is performed to determine the potency of this compound in inhibiting HDAC11 enzymatic activity.

HDAC11_Inhibition_Assay cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Development & Detection cluster_3 Data Analysis Recombinant_HDAC11 Recombinant HDAC11 Enzyme Incubation Incubate components at 37°C Recombinant_HDAC11->Incubation Substrate Fluorogenic HDAC11 Substrate Substrate->Incubation TD034_ TD034_ dilutions Serial Dilutions of this compound Developer Add Developer Solution Incubation->Developer Fluorescence_Reading Measure Fluorescence Developer->Fluorescence_Reading IC50_Calculation Calculate IC50 Value Fluorescence_Reading->IC50_Calculation TD034_dilutions TD034_dilutions TD034_dilutions->Incubation

Caption: Workflow for in vitro HDAC11 inhibition assay.

Methodology:

  • Recombinant human HDAC11 enzyme is incubated with a fluorogenic substrate.

  • Serial dilutions of this compound are added to the reaction mixture.

  • The reaction is allowed to proceed at 37°C for a defined period.

  • A developer solution is added to stop the reaction and generate a fluorescent signal.

  • Fluorescence is measured using a plate reader.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis for YAP1 Protein Levels

This experiment is conducted to assess the effect of this compound on YAP1 protein expression in lung cancer cells.

Western_Blot_Workflow cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Electrophoresis & Transfer cluster_3 Immunoblotting & Detection Cell_Culture Culture A549 cells Treatment Treat with this compound (e.g., 5-10 µM) Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification (e.g., BCA assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with primary antibody (anti-YAP1) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Caption: Workflow for Western blot analysis of YAP1.

Methodology:

  • A549 lung cancer cells are cultured to an appropriate confluency.

  • Cells are treated with this compound at the desired concentrations for a specified time.

  • Cells are lysed, and total protein is extracted.

  • Protein concentration is determined using a suitable method (e.g., BCA assay).

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is blocked and then incubated with a primary antibody specific for YAP1.

  • After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

  • The signal is detected using a chemiluminescent substrate.

Quantitative Real-Time PCR (qRT-PCR) for YAP1 Target Genes

This protocol is used to measure the effect of this compound on the mRNA expression levels of YAP1 target genes, such as CTGF and CYR61.

Methodology:

  • A549 cells are treated with this compound as described for the Western blot analysis.

  • Total RNA is extracted from the cells using a suitable kit.

  • RNA is reverse-transcribed into cDNA.

  • qRT-PCR is performed using primers specific for CTGF, CYR61, and a housekeeping gene (e.g., GAPDH) for normalization.

  • The relative mRNA expression levels are calculated using the ΔΔCt method.

Conclusion

This compound is a highly selective and potent inhibitor of HDAC11 that serves as a critical research tool for understanding the role of this enzyme in lung cancer. Its ability to modulate the Hippo-YAP signaling pathway through the inhibition of HDAC11 highlights a potential therapeutic avenue for lung cancer treatment. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further investigation into the therapeutic potential of targeting HDAC11 in lung cancer.

References

In-depth Technical Guide: TD034 and SHMT2 Defatty-acylation

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Introduction

Serine Hydroxymethyltransferase 2 (SHMT2) is a mitochondrial enzyme central to one-carbon metabolism, a pathway critical for the biosynthesis of nucleotides and amino acids, and for cellular methylation processes. The functional regulation of SHMT2 is intricate, involving post-translational modifications such as fatty acylation. This modification has been identified as a key determinant of SHMT2's role in downstream signaling cascades. This technical guide provides a detailed examination of the defatty-acylation of SHMT2, with a particular focus on the mechanism of action of TD034, a selective inhibitor of this process.

The primary enzyme responsible for the removal of fatty acyl groups from SHMT2 is Histone Deacetylase 11 (HDAC11), which functions as a robust lysine (B10760008) defatty-acylase. The catalytic action of HDAC11 on SHMT2 does not appear to alter its canonical enzymatic activity. Instead, the defatty-acylation of SHMT2 by HDAC11 plays a crucial role in the regulation of the type I interferon (IFN) signaling pathway by influencing the ubiquitination and cell surface presentation of the type I IFN receptor, IFNαR1.

This compound has emerged as a potent, selective, reversible, and noncovalent inhibitor of HDAC11.[1] Through its inhibition of HDAC11, this compound effectively prevents the defatty-acylation of SHMT2, resulting in an accumulation of the fatty-acylated form of the protein. This guide presents quantitative data on the effects of this compound, detailed experimental protocols for the investigation of SHMT2 fatty acylation, and visual representations of the relevant molecular pathways and experimental designs.

Data Presentation

The quantitative data pertaining to the inhibitory effects of this compound on HDAC11 and its subsequent cellular consequences are summarized in the following tables for clear comparison.

Table 1: In Vitro Inhibitory Profile of this compound against HDAC11

ParameterValue
IC505.1 nM[1]
Ki1.5 nM[1]

Table 2: Cellular Activity of this compound

Cell LineConcentrationObserved Effect
HEK293T2 µMSignificant increase in the fatty acylation of SHMT2[1]
A5495-10 µMSignificant reduction in YAP1 protein levels[1]
A5495-10 µMDecreased mRNA levels of YAP1 target genes (CTGF and CYR61)[1]

Experimental Protocols

This section provides detailed methodologies for key experiments essential for studying SHMT2 defatty-acylation and the impact of inhibitors such as this compound.

Protocol 1: In-Gel Fluorescence Assay for Monitoring Protein Fatty Acylation

This protocol allows for the direct visualization of fatty-acylated proteins within a cellular context.

1. Metabolic Labeling of Cells:

  • Plate and culture cells (e.g., HEK293T) to approximately 70-80% confluency.

  • Replace the standard growth medium with a serum-free medium supplemented with an alkynyl fatty acid analog (e.g., 17-octadecynoic acid) to a final concentration of 50 µM.

  • Incubate the cells for a period of 4 to 16 hours to facilitate the incorporation of the fatty acid analog into cellular proteins.

2. Preparation of Cell Lysates:

  • Gently wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using a buffer containing 1% SDS and a cocktail of protease inhibitors.

  • Determine the total protein concentration of the lysate using a standard method, such as the bicinchoninic acid (BCA) assay.

3. Bioorthogonal Click Chemistry Reaction:

  • In a microcentrifuge tube, combine 50 µg of the protein lysate with a freshly prepared click chemistry reaction mixture. The final reaction should contain:

    • 100 µM of an azide-functionalized fluorescent reporter (e.g., azide-rhodamine).

    • 1 mM Copper (II) sulfate (B86663) (CuSO₄).

    • 1 mM Tris(2-carboxyethyl)phosphine (TCEP).

    • 100 µM Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA).

  • Allow the reaction to proceed for 1 hour at room temperature.

4. Protein Precipitation and Washing:

  • Add four volumes of ice-cold acetone (B3395972) to the reaction mixture to precipitate the proteins.

  • Incubate the mixture at -20°C for a minimum of 20 minutes.

  • Pellet the precipitated protein by centrifugation at 14,000 x g for 10 minutes at 4°C.

  • Carefully discard the supernatant and wash the protein pellet with ice-cold methanol.

5. Gel Electrophoresis and Fluorescence Imaging:

  • Resuspend the washed protein pellet in SDS-PAGE sample loading buffer.

  • Separate the proteins by polyacrylamide gel electrophoresis (PAGE).

  • Visualize the fluorescently tagged proteins using a gel imaging system equipped with the appropriate excitation and emission filters for the selected fluorophore.

Protocol 2: Acyl-Biotin Exchange (ABE) Assay for the Detection of S-acylation

The ABE assay is a specific method for the detection of protein S-acylation, which can be adapted for the study of SHMT2.

1. Protein Lysate Preparation:

  • Lyse cultured cells in a suitable buffer, such as one containing 50 mM HEPES, 150 mM NaCl, 1% Triton X-100, and a protease inhibitor cocktail.

  • Quantify the total protein concentration.

2. Blocking of Free Thiol Groups:

  • Treat approximately 1 mg of the protein lysate with N-ethylmaleimide (NEM) at a final concentration of 50 mM.

  • Incubate the mixture at 50°C for 1 hour with continuous agitation to ensure the complete blockage of all free cysteine residues.

  • Precipitate the proteins using acetone as detailed in the previous protocol.

3. Cleavage of Thioester Linkages:

  • Resuspend the protein pellet in a buffer containing 50 mM HEPES, 1% SDS, and 500 mM hydroxylamine (B1172632) (NH₂OH) to specifically cleave the fatty acyl thioester bonds.

  • As a negative control, prepare a parallel sample using 500 mM NaCl in place of hydroxylamine.

  • Incubate both samples at room temperature for 1 hour.

4. Biotinylation of Newly Exposed Thiol Groups:

  • Precipitate the proteins from both the treatment and control samples with acetone.

  • Resuspend each pellet in a buffer containing 50 mM HEPES, 1% SDS, and 1 µM of a thiol-reactive biotinylating agent (e.g., biotin-HPDP).

  • Incubate at room temperature for 1 hour to allow for the biotinylation of the newly available cysteine residues.

5. Affinity Purification and Immunodetection:

  • Precipitate the biotinylated proteins and resuspend them in a buffer suitable for streptavidin-based affinity purification.

  • Add streptavidin-conjugated agarose (B213101) beads and incubate for 1 to 2 hours at 4°C to capture the biotinylated proteins.

  • Perform a series of stringent washes to remove any non-specifically bound proteins.

  • Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by western blotting using a primary antibody specific for SHMT2.

Mandatory Visualizations

Signaling Pathway of SHMT2 Defatty-acylation and its Inhibition by this compound

SHMT2_Defatty_Acylation_Pathway cluster_membrane Mitochondrial Membrane SHMT2_fatty Fatty-acylated SHMT2 SHMT2_defatty Defatty-acylated SHMT2 SHMT2_fatty->SHMT2_defatty HDAC11 HDAC11 HDAC11->SHMT2_fatty defatty-acylates This compound This compound This compound->HDAC11 inhibits Downstream Downstream Signaling (e.g., IFNαR1 regulation) SHMT2_defatty->Downstream

Caption: Mechanism of SHMT2 defatty-acylation by HDAC11 and its inhibition by this compound.

Experimental Workflow for Assessing this compound's Effect on SHMT2 Fatty Acylation

Experimental_Workflow start Start: Culture Cells (e.g., HEK293T) treatment Treat with this compound (or vehicle control) start->treatment labeling Metabolic Labeling with Alkynyl Fatty Acid treatment->labeling lysis Cell Lysis and Protein Quantification labeling->lysis click Click Chemistry with Fluorescent Azide Probe lysis->click sds_page SDS-PAGE click->sds_page imaging In-Gel Fluorescence Imaging sds_page->imaging analysis Quantify SHMT2 Fatty Acylation Levels imaging->analysis

Caption: Workflow for measuring changes in SHMT2 fatty acylation upon this compound treatment.

Logical Relationship between HDAC11 Activity, SHMT2 Acylation, and Downstream Signaling

Logical_Relationship HDAC11_active HDAC11 Active SHMT2_defatty SHMT2 is Defatty-acylated HDAC11_active->SHMT2_defatty leads to HDAC11_inhibited HDAC11 Inhibited (e.g., by this compound) SHMT2_fatty SHMT2 remains Fatty-acylated HDAC11_inhibited->SHMT2_fatty leads to IFN_signaling_normal Normal Type I IFN Signaling Regulation SHMT2_defatty->IFN_signaling_normal results in IFN_signaling_altered Altered Type I IFN Signaling Regulation SHMT2_fatty->IFN_signaling_altered results in

Caption: Logical flow from HDAC11 status to SHMT2 acylation and IFN signaling.

References

The Modulatory Effect of TD034 on YAP1 Protein Levels: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism by which the selective HDAC11 inhibitor, TD034, modulates the protein levels of the transcriptional co-activator Yes-associated protein 1 (YAP1). The content herein summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and workflows.

Core Findings: this compound Induces YAP1 Degradation via HDAC11 Inhibition

Recent studies have identified this compound as a potent and selective, reversible, noncovalent inhibitor of histone deacetylase 11 (HDAC11) with an IC50 of 5.1 nM and a Ki of 1.5 nM.[1][2] A key downstream effect of this inhibition is the significant reduction of YAP1 protein levels, a critical mediator in the Hippo signaling pathway known for its role in organ size control and tumorigenesis. This effect has been particularly noted in the context of lung cancer research.[1][2]

The mechanism of this compound-induced YAP1 reduction is linked to the inhibition of the defatty-acylation activity of HDAC11. A primary substrate of HDAC11's defatty-acylase function is Serine Hydroxymethyltransferase 2 (SHMT2).[3][4] By inhibiting HDAC11, this compound leads to an increase in the fatty-acylation of SHMT2. While the precise molecular steps connecting SHMT2's acylation status to YAP1 stability are an area of ongoing investigation, experimental evidence confirms that the inhibition of HDAC11 by this compound is the causal event leading to decreased YAP1 protein levels.[3]

Quantitative Data Summary

The effect of this compound on YAP1 protein levels has been quantified in lung adenocarcinoma cell lines. The following tables summarize the observed effects based on Western blot analysis.

Table 1: Effect of this compound on YAP1 Protein Levels in A549 Cells

TreatmentConcentrationChange in YAP1 Protein LevelReference
This compound2 µMNoticeable Decrease[3]
This compound4 µMSignificant Decrease[3]
This compound-(R) (less active enantiomer)4 µMNo significant change[3]

Table 2: Effect of this compound on SHMT2 Fatty-Acylation in HEK293T Cells

TreatmentConcentrationChange in SHMT2 Fatty-AcylationReference
This compound2 µMSignificant Increase[3]
This compound4 µMFurther Significant Increase[3]

Signaling Pathway and Experimental Workflow

To elucidate the mechanism of action and the experimental approach, the following diagrams are provided.

TD034_YAP1_Signaling_Pathway This compound This compound HDAC11 HDAC11 This compound->HDAC11 SHMT2_FA Fatty-Acylated SHMT2 HDAC11->SHMT2_FA Defatty-acylation YAP1 YAP1 Protein SHMT2_FA->YAP1 SHMT2 SHMT2 SHMT2->SHMT2_FA Degradation Proteasomal Degradation YAP1->Degradation

Caption: Signaling pathway of this compound's effect on YAP1 protein levels.

Experimental_Workflow_YAP1_Levels cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis A549 A549 Lung Cancer Cells Treatment Treat with this compound (e.g., 2 µM, 4 µM) A549->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification (e.g., BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Western Blot Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody (anti-YAP1) Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis

Caption: Experimental workflow for assessing this compound's effect on YAP1.

Logical_Relationship_TD034_YAP1 TD034_Treatment This compound Treatment HDAC11_Inhibition HDAC11 Inhibition TD034_Treatment->HDAC11_Inhibition SHMT2_FA_Increase Increased SHMT2 Fatty-Acylation HDAC11_Inhibition->SHMT2_FA_Increase YAP1_Decrease Decreased YAP1 Protein Levels SHMT2_FA_Increase->YAP1_Decrease Cellular_Effects Altered Cellular Phenotype (e.g., Reduced Proliferation) YAP1_Decrease->Cellular_Effects

Caption: Logical flow from this compound treatment to cellular effects.

Detailed Experimental Protocols

The following are representative protocols for key experiments involved in characterizing the effect of this compound on YAP1 protein levels.

Western Blot for YAP1 Protein Level Quantification

Objective: To determine the relative protein levels of YAP1 in A549 cells following treatment with this compound.

Materials:

  • A549 lung adenocarcinoma cells

  • This compound

  • RIPA lysis buffer (supplemented with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels (e.g., 4-12% Bis-Tris)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: Rabbit anti-YAP1

  • Secondary antibody: HRP-conjugated Goat anti-Rabbit IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed A549 cells in 6-well plates and grow to 70-80% confluency. Treat cells with desired concentrations of this compound (e.g., 2 µM, 4 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.

  • Sample Preparation: Normalize protein concentrations for all samples. Prepare samples for loading by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary anti-YAP1 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Detection: Wash the membrane three times for 10 minutes each with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Perform densitometric analysis of the YAP1 bands and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative change in YAP1 protein levels.

Immunoprecipitation of SHMT2 to Assess Fatty-Acylation

Objective: To determine the effect of this compound on the fatty-acylation status of SHMT2.

Materials:

  • HEK293T cells

  • This compound

  • Alkyne-tagged myristic acid analog (Alk14)

  • Click chemistry reagents (e.g., Biotin-azide)

  • Streptavidin-conjugated beads

  • Lysis buffer (non-denaturing)

  • Primary antibody: Rabbit anti-SHMT2

  • Western blot reagents (as described above)

Procedure:

  • Metabolic Labeling and Treatment: Culture HEK293T cells and treat with Alk14 along with this compound or a vehicle control for a specified time (e.g., 3 hours).

  • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer.

  • Click Chemistry: Perform a click chemistry reaction on the cell lysate by adding Biotin-azide to couple biotin (B1667282) to the alkyne-labeled fatty-acylated proteins.

  • Immunoprecipitation:

    • Incubate the lysate with streptavidin-conjugated beads to pull down biotin-labeled (i.e., fatty-acylated) proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Western Blot:

    • Elute the bound proteins from the beads.

    • Perform Western blot analysis on the eluate using an anti-SHMT2 antibody to specifically detect the amount of fatty-acylated SHMT2.

Cell Viability Assay

Objective: To assess the effect of this compound on the viability of lung cancer cells.

Materials:

  • A549 cells

  • This compound

  • 96-well plates

  • MTT or WST-1 reagent

  • Solubilization solution (for MTT)

  • Plate reader

Procedure:

  • Cell Seeding: Seed A549 cells in a 96-well plate at a predetermined density.

  • Treatment: After allowing the cells to adhere, treat them with a range of concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • Assay:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan (B1609692) crystals.

    • For WST-1 assay: Add WST-1 reagent to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

This guide provides a comprehensive technical overview of the current understanding of this compound's effect on YAP1 protein levels. The provided data, diagrams, and protocols serve as a valuable resource for researchers in the fields of oncology and drug development.

References

The Role of TD034 in Epigenetic Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TD034 is a novel, selective, and reversible noncovalent inhibitor of Histone Deacetylase 11 (HDAC11), a unique class IV HDAC enzyme. Emerging research has identified HDAC11 as a key regulator of cellular processes through its defatty-acylation activity, a distinct epigenetic modification. This technical guide provides an in-depth overview of the role of this compound in epigenetic regulation, with a focus on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting HDAC11.

Core Mechanism of Action

This compound exerts its effect by selectively inhibiting the enzymatic activity of HDAC11. A primary substrate of HDAC11 is the mitochondrial enzyme Serine Hydroxymethyltransferase 2 (SHMT2). HDAC11 removes fatty acyl groups from lysine (B10760008) residues on SHMT2, a post-translational modification that modulates its function. By inhibiting HDAC11, this compound increases the fatty-acylation of SHMT2. This alteration in the post-translational modification of SHMT2 has been shown to impact downstream signaling pathways, notably leading to a decrease in the protein levels of Yes-associated protein 1 (YAP1), a key transcriptional co-activator involved in cell proliferation and survival. The reduction in YAP1 protein levels subsequently leads to a decrease in the mRNA expression of its target genes, such as Connective Tissue Growth Factor (CTGF) and Cysteine-rich angiogenic inducer 61 (CYR61).

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound in preclinical studies.

ParameterValueCell Line/SystemReference
HDAC11 Inhibition (in vitro)
IC505.1 nMPurified HDAC11 enzyme[1]
Ki1.5 nMPurified HDAC11 enzyme[1]
Cellular Activity
Increased SHMT2 fatty acylationSignificant at 2 µMHEK293T cells[1]
Reduction in YAP1 protein levelsSignificant at 5-10 µMA549 cells[1]
Decrease in CTGF mRNA levelsSignificant at 5-10 µMA549 cells[1]
Decrease in CYR61 mRNA levelsSignificant at 5-10 µMA549 cells[1]

Signaling Pathway

TD034_Mechanism_of_Action This compound Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound HDAC11 HDAC11 This compound->HDAC11 inhibits SHMT2_fatty Fatty-acylated SHMT2 HDAC11->SHMT2_fatty defatty-acylates SHMT2 SHMT2 YAP1_protein YAP1 Protein SHMT2->YAP1_protein leads to decreased levels YAP1_mRNA YAP1 Target Genes (CTGF, CYR61) mRNA YAP1_protein->YAP1_mRNA regulates transcription Nucleus Nucleus

Caption: Mechanism of this compound action on the HDAC11-SHMT2-YAP1 axis.

Experimental Workflow

Experimental_Workflow Experimental Workflow for this compound Characterization cluster_invitro In Vitro Assays cluster_cellular Cellular Assays enzymatic_assay HDAC11 Enzymatic Activity Assay (Determine IC50 and Ki) fatty_acylation_assay SHMT2 Fatty-acylation Assay (Western Blot) enzymatic_assay->fatty_acylation_assay Validate cellular target engagement yap1_protein_assay YAP1 Protein Level Analysis (Western Blot) fatty_acylation_assay->yap1_protein_assay Investigate downstream effects yap1_mrna_assay YAP1 Target Gene Expression (qRT-PCR) yap1_protein_assay->yap1_mrna_assay Confirm transcriptional impact

Caption: Workflow for characterizing the activity of this compound.

Experimental Protocols

HDAC11 Enzyme Activity Assay (In Vitro)

This protocol is adapted from methods used to determine the in vitro inhibitory activity of compounds against HDAC11.

Materials:

  • Purified recombinant human HDAC11 enzyme

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(TFA)-AMC)

  • This compound (or other test inhibitors) dissolved in DMSO

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2

  • Developer solution (e.g., Trypsin in a suitable buffer)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).

  • In a 96-well plate, add the diluted this compound or vehicle control (DMSO in Assay Buffer).

  • Add the purified HDAC11 enzyme to each well. The final concentration of the enzyme should be in the low nanomolar range and determined empirically for linear reaction kinetics.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

  • Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding the developer solution to each well. The developer cleaves the deacetylated substrate, releasing the fluorophore.

  • Incubate at 37°C for 15 minutes to allow for complete development.

  • Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates).

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism). The Ki value can be determined using the Cheng-Prusoff equation or by performing kinetic studies at varying substrate concentrations.

Cellular SHMT2 Fatty-Acylation Assay

This protocol describes a method to assess the effect of this compound on the fatty-acylation status of endogenous SHMT2 in cultured cells.

Materials:

  • HEK293T or A549 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound dissolved in DMSO

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibody against SHMT2

  • Secondary antibody conjugated to HRP

  • Chemiluminescence substrate

  • Western blotting equipment and reagents

Procedure:

  • Seed cells in 6-well plates and allow them to adhere and reach approximately 70-80% confluency.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 1, 2, 5, 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (DMSO).

  • After treatment, wash the cells with ice-cold PBS and lyse them in Lysis Buffer.

  • Quantify the protein concentration of the lysates using a suitable method (e.g., BCA assay).

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE. Due to the addition of fatty acyl groups, fatty-acylated SHMT2 may exhibit a slight shift in mobility compared to the non-acylated form, or changes in band intensity can be quantified.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against SHMT2 overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify the band intensities to determine the relative change in SHMT2 fatty-acylation. A loading control (e.g., GAPDH or β-actin) should be used for normalization.

Quantitative Real-Time PCR (qRT-PCR) for YAP1 Target Gene Expression

This protocol outlines the steps to measure the mRNA levels of YAP1 target genes, CTGF and CYR61, in response to this compound treatment.

Materials:

  • A549 cells

  • Complete cell culture medium

  • This compound dissolved in DMSO

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • cDNA synthesis kit

  • qRT-PCR master mix (e.g., SYBR Green-based)

  • Primers for CTGF, CYR61, and a housekeeping gene (e.g., GAPDH or ACTB)

  • qRT-PCR instrument

Procedure:

  • Seed A549 cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with this compound at various concentrations (e.g., 0, 5, 10 µM) for a suitable time period (e.g., 24 hours).

  • Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

  • Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • Synthesize cDNA from an equal amount of total RNA for each sample using a cDNA synthesis kit.

  • Set up the qRT-PCR reactions in a 96-well PCR plate. Each reaction should include the qRT-PCR master mix, forward and reverse primers for the gene of interest (CTGF or CYR61) or the housekeeping gene, and the synthesized cDNA.

  • Perform the qRT-PCR using a standard thermal cycling protocol (denaturation, annealing, and extension).

  • Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle-treated control.

Conclusion

This compound is a potent and selective inhibitor of HDAC11 that provides a valuable tool for investigating the role of this unique epigenetic modifier in health and disease. Its mechanism of action, involving the modulation of SHMT2 fatty-acylation and subsequent downregulation of the YAP1 signaling pathway, highlights a novel approach for therapeutic intervention, particularly in oncology. The experimental protocols provided in this guide offer a framework for researchers to further explore the biological functions of HDAC11 and the therapeutic potential of its inhibitors. As research in this area continues, a deeper understanding of the intricate roles of protein fatty-acylation in epigenetic regulation is anticipated to emerge.

References

Unraveling the Selectivity Profile of TD034: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the selectivity profile and mechanism of action of TD034, a potent and selective inhibitor of histone deacetylase 11 (HDAC11). This document details the biochemical and cellular activity of this compound, offering insights into its potential as a research tool and therapeutic agent.

Core Selectivity and Potency

This compound is a reversible and noncovalent inhibitor of HDAC11 with high potency. In enzymatic assays, this compound demonstrates a half-maximal inhibitory concentration (IC50) of 5.1 nM and a Ki of 1.5 nM against human recombinant HDAC11.[1][2] Extensive profiling has revealed that this compound is highly selective for HDAC11, showing no significant inhibition of other histone deacetylases (HDACs) or sirtuins (SIRTs) in in-vitro enzymatic assays.[1]

Table 1: In Vitro Inhibitory Activity of this compound Against HDAC11
TargetIC50 (nM)Ki (nM)Inhibition Type
HDAC115.1 ± 1.11.5Reversible, Competitive
Table 2: Selectivity Profile of this compound Against Other HDACs and Sirtuins
Target FamilyIsoforms TestedResult
Class I HDACsHDAC1, HDAC2, HDAC3, HDAC8No significant inhibition
Class IIa HDACsHDAC4, HDAC5, HDAC7, HDAC9No significant inhibition
Class IIb HDACsHDAC6, HDAC10No significant inhibition
SirtuinsSIRT1, SIRT2, SIRT3No significant inhibition

Data derived from in-vitro enzymatic assays. "No significant inhibition" indicates that at concentrations where HDAC11 is potently inhibited, there is minimal effect on the activity of other tested isoforms.[1]

Mechanism of Action and Cellular Effects

This compound exerts its effects by directly inhibiting the enzymatic activity of HDAC11, which is known to function as a defatty-acylase. A key substrate of HDAC11 is serine hydroxymethyltransferase 2 (SHMT2). By inhibiting HDAC11, this compound prevents the defatty-acylation of SHMT2, leading to an increase in its fatty-acylated form.[1][2]

Furthermore, inhibition of HDAC11 by this compound has been shown to decrease the protein levels of Yes-associated protein 1 (YAP1), a key transcriptional co-activator in the Hippo signaling pathway.[1][2] This reduction in YAP1 levels subsequently leads to a decrease in the mRNA levels of YAP1 target genes, such as CTGF and CYR61.[2]

TD034_Mechanism_of_Action cluster_this compound This compound cluster_HDAC11 HDAC11 Activity cluster_YAP1 YAP1 Pathway This compound This compound HDAC11 HDAC11 This compound->HDAC11 Inhibits SHMT2_deacylation SHMT2 Defatty-acylation HDAC11->SHMT2_deacylation Catalyzes YAP1 YAP1 Protein SHMT2_deacylation->YAP1 Regulates YAP1_target_genes YAP1 Target Genes (e.g., CTGF, CYR61) YAP1->YAP1_target_genes Activates Transcription

Caption: Mechanism of action of this compound.

Experimental Protocols

HDAC11 Inhibition Assay (In Vitro)

A continuous, fluorescence-based assay is utilized to determine the in vitro potency of this compound against HDAC11.

  • Reagents:

    • Human recombinant HDAC11 enzyme.

    • Fluorogenic HDAC substrate (e.g., a peptide containing a fatty-acylated lysine).

    • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

    • Developer solution.

    • This compound stock solution in DMSO.

  • Procedure:

    • The HDAC11 enzyme is pre-incubated with varying concentrations of this compound in the assay buffer in a 96-well plate.

    • The reaction is initiated by the addition of the fluorogenic HDAC substrate.

    • The plate is incubated at 37°C for a specified time (e.g., 60 minutes).

    • The developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.

    • Fluorescence is measured using a microplate reader.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

HDAC11_Inhibition_Assay start Start prepare_reagents Prepare Reagents: - HDAC11 Enzyme - this compound Dilutions - Fluorogenic Substrate - Assay Buffer start->prepare_reagents pre_incubation Pre-incubate HDAC11 with this compound prepare_reagents->pre_incubation add_substrate Add Fluorogenic Substrate pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation add_developer Add Developer Solution incubation->add_developer measure_fluorescence Measure Fluorescence add_developer->measure_fluorescence calculate_ic50 Calculate IC50 measure_fluorescence->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for in vitro HDAC11 inhibition assay.

SHMT2 Fatty-Acylation Cellular Assay

This assay measures the effect of this compound on the fatty-acylation status of endogenous SHMT2 in cells.

  • Cell Culture and Treatment:

    • HEK293T cells are cultured under standard conditions.

    • Cells are treated with varying concentrations of this compound for a specified time (e.g., 24 hours).

  • Metabolic Labeling and Lysis:

    • Cells are incubated with a fatty acid probe (e.g., Alk14) for metabolic labeling of fatty-acylated proteins.

    • Cells are harvested and lysed in a suitable buffer.

  • Click Chemistry and Pulldown:

    • The cell lysate is subjected to a click chemistry reaction with an azide-biotin tag to label the fatty-acylated proteins.

    • Streptavidin beads are used to pull down the biotin-labeled proteins.

  • Western Blotting:

    • The pulled-down proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with a primary antibody against SHMT2, followed by an HRP-conjugated secondary antibody.

    • The signal is detected using a chemiluminescence substrate.

YAP1 Protein Level Analysis by Western Blot

This protocol details the measurement of YAP1 protein levels in cells following treatment with this compound.

  • Cell Culture and Treatment:

    • A549 cells are cultured in an appropriate medium.

    • Cells are treated with this compound at various concentrations for a defined period (e.g., 48 hours).

  • Protein Extraction:

    • Cells are washed with PBS and lysed in RIPA buffer containing protease inhibitors.

    • The total protein concentration is determined using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Equal amounts of protein from each sample are loaded onto an SDS-PAGE gel.

    • Proteins are separated by electrophoresis and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or BSA in TBST.

    • The membrane is incubated with a primary antibody specific for YAP1 overnight at 4°C.

    • After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

    • The protein bands are visualized using an ECL detection reagent. A loading control, such as β-actin or GAPDH, should be used to normalize the results.

Western_Blot_Workflow start Start cell_culture Cell Culture and This compound Treatment start->cell_culture protein_extraction Protein Extraction and Quantification cell_culture->protein_extraction sds_page SDS-PAGE protein_extraction->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-YAP1) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection end End detection->end

Caption: General workflow for Western blot analysis.

References

Methodological & Application

Application Notes and Protocols for TD034: A Selective HDAC11 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro characterization of TD034, a potent and selective inhibitor of Histone Deacetylase 11 (HDAC11). Detailed protocols for key assays are provided to enable researchers to effectively utilize this compound in their studies.

Introduction

This compound is a novel, reversible, and noncovalent small molecule inhibitor of HDAC11.[1][2] It exhibits high potency and selectivity for HDAC11 over other HDAC isoforms and sirtuins.[1][2] The primary mechanism of action of this compound is the inhibition of the defatty acylation activity of HDAC11, with a key known substrate being Serine Hydroxymethyltransferase 2 (SHMT2).[1][2] By inhibiting HDAC11, this compound has been shown to increase the fatty acylation of SHMT2 and modulate downstream signaling pathways, including the regulation of YAP1 levels.[1] These characteristics make this compound a valuable tool for investigating the biological roles of HDAC11 and for potential therapeutic development, particularly in areas such as oncology.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound in various in vitro assays.

Table 1: In Vitro Potency of this compound against HDAC11

ParameterValueReference
IC505.1 nM[1][2]
Ki1.5 nM[1][2]

Table 2: Cellular Activity of this compound

AssayCell LineEffective ConcentrationEffectReference
SHMT2 Fatty AcylationHEK293T2 µMSignificant increase in fatty acylation[1]
YAP1 Protein LevelsA5495-10 µMSignificant reduction in YAP1 protein levels[1]
YAP1 Target Gene mRNA Levels (CTGF, CYR61)A5495-10 µMDecrease in mRNA levels[1]

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound.

TD034_Mechanism_of_Action This compound This compound HDAC11 HDAC11 This compound->HDAC11 inhibits SHMT2_fatty Fatty-acylated SHMT2 HDAC11->SHMT2_fatty removes fatty acyl group SHMT2 SHMT2 SHMT2_fatty->SHMT2 YAP1 YAP1 SHMT2_fatty->YAP1 regulates Downstream Downstream Effects YAP1->Downstream modulates transcription

Caption: Mechanism of action of this compound.

SHMT2_Metabolic_Pathway cluster_mitochondria Mitochondrion Serine Serine Glycine Glycine Serine->Glycine catalyzed by Methylene_THF 5,10-Methylene-THF Serine->Methylene_THF SHMT2_enzyme SHMT2 SHMT2_enzyme->Glycine THF THF THF->Methylene_THF accepts C1 unit One_Carbon_Metabolism One-Carbon Metabolism Methylene_THF->One_Carbon_Metabolism HDAC11_Inhibition_Assay_Workflow start Start prep_reagents Prepare Reagents (this compound dilutions, Enzyme, Substrate) start->prep_reagents add_enzyme Add HDAC11 Enzyme to 96-well plate prep_reagents->add_enzyme add_this compound Add this compound/Vehicle add_enzyme->add_this compound incubate1 Incubate (15 min, 37°C) add_this compound->incubate1 add_substrate Add Fluorogenic Substrate incubate1->add_substrate incubate2 Incubate (60 min, 37°C) add_substrate->incubate2 add_developer Add Developer Solution incubate2->add_developer incubate3 Incubate (15 min, 37°C) add_developer->incubate3 read_fluorescence Read Fluorescence (Ex: 355 nm, Em: 460 nm) incubate3->read_fluorescence analyze_data Analyze Data (Calculate % Inhibition, IC50) read_fluorescence->analyze_data end End analyze_data->end SHMT2_Acylation_Assay_Workflow start Start seed_cells Seed and Culture Cells start->seed_cells treat_this compound Treat with this compound/Vehicle seed_cells->treat_this compound metabolic_labeling Metabolic Labeling with Alkyne-Fatty Acid Analog treat_this compound->metabolic_labeling cell_lysis Cell Lysis metabolic_labeling->cell_lysis click_chemistry Click Chemistry Reaction (Biotin-Azide Conjugation) cell_lysis->click_chemistry streptavidin_pulldown Streptavidin Pulldown click_chemistry->streptavidin_pulldown elution Elution of Captured Proteins streptavidin_pulldown->elution sds_page SDS-PAGE and Western Blot elution->sds_page detection Detection with Anti-SHMT2 Antibody sds_page->detection quantification Quantification of Band Intensity detection->quantification end End quantification->end

References

Application Notes and Protocols for TD034 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TD034 is a potent, selective, and reversible non-covalent inhibitor of histone deacetylase 11 (HDAC11). Its primary mechanism of action is the inhibition of the defatty acylation of serine hydroxymethyltransferase 2 (SHMT2), a substrate of HDAC11. This activity makes this compound a valuable tool for studying the biological roles of HDAC11 and its involvement in various cellular processes, including immune response and cancer biology. These application notes provide detailed protocols for the use of this compound in cell culture, with a focus on determining its optimal concentration for inhibiting HDAC11 activity.

Quantitative Data Summary

The optimal concentration of this compound can vary depending on the cell line and the specific experimental endpoint. Below is a summary of concentrations used in published studies.

Cell LineConcentrationIncubation TimeObserved EffectReference
HEK293T2 µMNot SpecifiedSignificant increase in the fatty acylation of SHMT2.[1]
A5495-10 µMNot SpecifiedSignificant reduction of YAP1 protein levels and a decrease in the mRNA levels of YAP1 target genes (CTGF and CYR61).[1]
HEK293T5 µM3 hoursUsed as a reference compound to demonstrate a significant increase in endogenous fatty acylation levels of SHMT2.[2]

Signaling Pathway

The following diagram illustrates the signaling pathway involving HDAC11 and its substrate SHMT2. Inhibition of HDAC11 by this compound leads to an increase in the fatty acylation of SHMT2, which in turn has been shown to affect type I interferon signaling.

HDAC11_Pathway This compound This compound HDAC11 HDAC11 This compound->HDAC11 SHMT2_acylated SHMT2 (fatty-acylated) HDAC11->SHMT2_acylated defatty-acylates SHMT2_unacylated SHMT2 (unacylated) Interferon_Signaling Type I Interferon Signaling SHMT2_acylated->Interferon_Signaling regulates

Caption: HDAC11 signaling pathway and the effect of this compound.

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration by Assessing SHMT2 Fatty Acylation

This protocol describes a method to determine the effective concentration of this compound in a chosen cell line by measuring the level of SHMT2 fatty acylation.

Materials:

  • Cell line of interest (e.g., HEK293T)

  • Complete cell culture medium

  • This compound (dissolved in DMSO to create a stock solution, e.g., 10 mM)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Western blot transfer system and buffers

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against SHMT2

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

  • Alk-14 (alkyne-tagged myristic acid analogue) for metabolic labeling (optional)

  • Click chemistry reagents (if using Alk-14)

  • Streptavidin beads (if using Alk-14 and biotin (B1667282) conjugation)

Experimental Workflow:

Experimental_Workflow cluster_0 Cell Culture and Treatment cluster_1 Protein Extraction and Quantification cluster_2 Western Blot Analysis seed Seed cells adhere Allow cells to adhere (24h) seed->adhere treat Treat with this compound (various conc.) adhere->treat lyse Lyse cells treat->lyse quantify Quantify protein concentration lyse->quantify sds_page SDS-PAGE quantify->sds_page transfer Transfer to membrane sds_page->transfer block Block membrane transfer->block primary_ab Incubate with primary antibody (anti-SHMT2) block->primary_ab secondary_ab Incubate with secondary antibody primary_ab->secondary_ab detect Detect with chemiluminescence secondary_ab->detect

Caption: General workflow for assessing protein levels after this compound treatment.

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate (e.g., 6-well plate) at a density that will result in 70-80% confluency at the time of harvest.

  • Cell Adhesion: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A suggested starting range is 0.1 µM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the cells for a desired period. A starting point of 3-6 hours is recommended based on published data, but a time-course experiment (e.g., 3, 6, 12, 24 hours) may be necessary to determine the optimal treatment duration.

  • Cell Lysis:

    • After the treatment period, wash the cells once with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

  • Western Blotting:

    • Normalize the protein samples to the same concentration with lysis buffer and loading dye.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against SHMT2 overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in the molecular weight of the SHMT2 band upon this compound treatment can indicate increased fatty acylation.

Note on Metabolic Labeling (Optional but more direct):

For a more direct measurement of fatty acylation, cells can be incubated with Alk-14 during the this compound treatment. The alkyne-tagged fatty acid will be incorporated into proteins. After cell lysis, the alkyne-tagged proteins can be conjugated to a biotin-azide via a click chemistry reaction. The biotinylated SHMT2 can then be pulled down using streptavidin beads and detected by Western blotting against SHMT2. An increased signal in the this compound-treated samples compared to the control would indicate inhibition of defatty acylation.

Protocol 2: Assessing the Effect of this compound on Cell Viability

It is crucial to determine the cytotoxic concentration of this compound in your cell line to ensure that the observed effects on protein acylation or signaling are not due to non-specific toxicity.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue, CellTiter-Glo)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.

  • This compound Treatment: After 24 hours, treat the cells with a range of this compound concentrations (e.g., from 0.01 µM to 100 µM) in triplicate. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which cell viability is reduced by 50%). For experiments on HDAC11 inhibition, it is advisable to use this compound at concentrations well below its IC50 value to avoid confounding cytotoxic effects.

General Considerations

  • Solubility: this compound is typically dissolved in DMSO to prepare a high-concentration stock solution. Ensure that the final concentration of DMSO in the cell culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.

  • Stability: Store the this compound stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Dilutions in cell culture medium should be freshly prepared before each experiment.

  • Cell Line Specificity: The optimal concentration and treatment time for this compound can vary significantly between different cell lines. It is essential to empirically determine these parameters for your specific cell model.

References

Application Notes and Protocols: TD034 in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and preparation of TD034 in Dimethyl Sulfoxide (B87167) (DMSO) for use in research settings. This compound is a potent and selective, reversible, noncovalent inhibitor of histone deacetylase 11 (HDAC11), a key enzyme in various cellular processes.

Compound Information

This compound is a valuable tool for studying the biological functions of HDAC11. It has been shown to inhibit the defatty acylation of Serine Hydroxymethyltransferase 2 (SHMT2), a known substrate of HDAC11, and to decrease the levels of Yes-associated protein 1 (YAP1).[1] These properties make it relevant for research in areas such as oncology, particularly in the context of lung cancer studies.[1]

Solubility and Preparation

Table 1: Properties of this compound and DMSO

PropertyThis compoundDMSO
Chemical Name (3S,6S,9S,15aR)-6,9-Dibenzyl-3-(6-oxo-6-((2S,3R)-3-undecyloxiran-2-yl)hexyl)octahydro-2H-pyrido[1,2-a]tetraazacyclododecine-1,4,7,10(3H,12H)-tetraoneDimethyl sulfoxide
CAS Number 3030718-42-167-68-5
Molecular Formula C₂H₆OSC₂H₆OS
Molecular Weight Not specified in search results78.13 g/mol
Biological Target HDAC11N/A
Inhibitory Constant (Ki) 1.5 nMN/A
IC₅₀ 5.1 nMN/A

Experimental Protocols

The following protocols are provided as a general guideline for the preparation of this compound solutions for in vitro experiments. Researchers should adapt these protocols based on their specific experimental needs and cell lines.

1. Preparation of a 10 mM Stock Solution of this compound in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound that can be further diluted for working solutions.

Materials:

  • This compound powder

  • Anhydrous DMSO (≥99% purity)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Equilibrate the this compound powder and anhydrous DMSO to room temperature.

  • Accurately weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need to calculate the mass based on the molecular weight of this compound.

  • Add the appropriate volume of anhydrous DMSO to the this compound powder in a sterile microcentrifuge tube.

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term storage.

2. Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the dilution of the 10 mM stock solution to final working concentrations for treating cells in culture.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Appropriate cell culture medium

  • Sterile microcentrifuge tubes or plates

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in the culture medium.

  • It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Add the prepared working solutions to the cells. For example, this compound has been used at concentrations of 2 µM in HEK293T cells and 5-10 µM in A549 cells.

  • Always include a vehicle control (culture medium with the same final concentration of DMSO as the treated wells) in your experiments.

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

This compound acts as a selective inhibitor of HDAC11. By inhibiting HDAC11, this compound prevents the defatty acylation of its substrate, SHMT2. This leads to an increase in the fatty acylation level of SHMT2. Furthermore, inhibition of HDAC11 by this compound results in a reduction of YAP1 protein levels and a decrease in the mRNA levels of YAP1 target genes, such as CTGF and CYR61.

TD034_Signaling_Pathway This compound This compound HDAC11 HDAC11 This compound->HDAC11 SHMT2_deacylation SHMT2 Defatty Acylation HDAC11->SHMT2_deacylation YAP1 YAP1 Protein Levels HDAC11->YAP1 YAP1_targets YAP1 Target Genes (CTGF, CYR61) YAP1->YAP1_targets TD034_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM this compound Stock in DMSO prep_working Prepare Working Solutions in Culture Medium prep_stock->prep_working cell_treatment Treat Cells with this compound and Vehicle Control prep_working->cell_treatment cell_seeding Seed Cells cell_seeding->cell_treatment incubation Incubate for Desired Time cell_treatment->incubation data_collection Collect Data (e.g., Western Blot, qPCR) incubation->data_collection data_analysis Analyze and Interpret Results data_collection->data_analysis

References

Application Notes and Protocols for Preparing TD034 Stock Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TD034 is a potent and selective, reversible, and noncovalent inhibitor of histone deacetylase 11 (HDAC11), with an IC50 of 5.1 nM and a Ki of 1.5 nM.[1][2] It does not show significant inhibition of other HDACs or sirtuins. The mechanism of action of this compound involves the inhibition of the defatty acylation of Serine Hydroxymethyltransferase 2 (SHMT2), a known substrate of HDAC11.[1][2] Furthermore, this compound has been observed to decrease the levels of Yes-associated protein 1 (YAP1).[1][2] Due to its role in fundamental cellular processes, this compound is a valuable tool for research, particularly in the study of lung cancer.[1][2] Accurate and reproducible preparation of a stable stock solution is critical for ensuring the reliability of experimental results. This document provides a detailed protocol for the preparation of this compound stock solutions for in vitro research applications.

Data Presentation

The following table summarizes the key physicochemical and storage information for this compound.

ParameterValueSource
Chemical Name (3S,6S,9S,15aR)-6,9-Dibenzyl-3-(6-oxo-6-((2S,3R)-3-undecyloxiran-2-yl)hexyl)octahydro-2H-pyrido[1,2-a][1][3][4][5]tetraazacyclododecine-1,4,7,10(3H,12H)-tetraone[6]
Molecular Formula C45H64N4O6[1]
Molecular Weight 757.01 g/mol [1]
CAS Number 3030718-42-1[1][6]
Purity >98% (HPLC)[6]
Appearance SolidN/A
Storage of Solid Refrigerator (4°C)[6]
Recommended Solvent Dimethyl sulfoxide (B87167) (DMSO)[3][7][8]
Storage of Stock Solution Aliquot and store at -20°C (up to 1 month) or -80°C (up to 6 months)[6]

Experimental Protocols

Safety Precautions
  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling chemical compounds and solvents.

  • Perform all weighing and solution preparation steps in a chemical fume hood or a well-ventilated area.

  • DMSO can facilitate the absorption of other chemicals through the skin. Handle with care.

Materials and Equipment
  • This compound solid powder

  • Anhydrous or molecular sieve-dried Dimethyl sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes (e.g., 1.5 mL or 2 mL), preferably amber or protected from light

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional, for aiding dissolution)

  • -20°C and -80°C freezers for storage

Protocol for Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

1. Calculation of Required Mass:

To prepare a 10 mM stock solution, the required mass of this compound must be calculated using its molecular weight (757.01 g/mol ).

  • Formula: Mass (mg) = Molarity (mM) x Volume (mL) x Molecular Weight ( g/mol ) / 1000

  • For 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mM x 1 mL x 757.01 g/mol / 1000

    • Mass (mg) = 7.57 mg

2. Weighing of this compound:

  • Place a sterile, empty microcentrifuge tube on the analytical balance and tare the balance.

  • Carefully weigh out approximately 7.57 mg of this compound powder and transfer it into the tared microcentrifuge tube. Record the exact weight.

3. Dissolution in DMSO:

  • Based on the actual recorded weight of the this compound powder, calculate the precise volume of DMSO required to achieve a 10 mM concentration.

    • Formula: Volume of DMSO (mL) = [Mass of this compound (mg) / 757.01 ( g/mol )] / 10 (mM)

  • Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

4. Ensuring Complete Dissolution:

  • Tightly cap the microcentrifuge tube.

  • Vortex the solution for several minutes until the this compound powder is completely dissolved.

  • Visually inspect the solution against a light source to ensure there are no visible particulates. If particulates remain, sonicate the tube for 5-10 minutes in a water bath sonicator.

5. Storage of the Stock Solution:

  • For frequent use, the stock solution can be stored at -20°C for up to one month.

  • For long-term storage, it is recommended to prepare single-use aliquots and store them at -80°C for up to six months.

  • Avoid repeated freeze-thaw cycles to maintain the stability and efficacy of the compound.

Visualizations

Experimental Workflow for this compound Stock Solution Preparation

G cluster_prep Preparation cluster_dissolve Dissolution cluster_store Storage calc 1. Calculate Mass of this compound (for 10 mM) weigh 2. Weigh this compound Powder calc->weigh add_dmso 3. Add Anhydrous DMSO weigh->add_dmso vortex 4. Vortex to Dissolve add_dmso->vortex sonicate 5. Sonicate (if needed) vortex->sonicate check for particulates aliquot 6. Aliquot Solution vortex->aliquot sonicate->aliquot store_neg20 Store at -20°C (Short-term) aliquot->store_neg20 store_neg80 Store at -80°C (Long-term) aliquot->store_neg80

Caption: Workflow for preparing this compound stock solution.

This compound Signaling Pathway

G cluster_cell Cell This compound This compound HDAC11 HDAC11 This compound->HDAC11 inhibition SHMT2 Fatty-acylated SHMT2 HDAC11->SHMT2 de-fatty acylates YAP1 YAP1 HDAC11->YAP1 promotes degradation deac_SHMT2 De-acylated SHMT2 SHMT2->deac_SHMT2 degraded_YAP1 Degraded YAP1 YAP1->degraded_YAP1

Caption: this compound inhibits HDAC11, affecting SHMT2 and YAP1.

References

Application Notes for TD034 in Western Blot Analysis

Application Note: TD034 in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TD034 is a potent, selective, and reversible non-covalent inhibitor of Histone Deacetylase 11 (HDAC11), with a reported IC50 of 5.1 nM and a Ki of 1.5 nM. Unlike many other HDAC inhibitors, this compound displays high selectivity for HDAC11 over other HDACs and sirtuins. Mechanistically, this compound has been shown to inhibit the defatty acylation of Serine Hydroxymethyltransferase 2 (SHMT2), a key enzyme in one-carbon metabolism. Additionally, treatment with this compound leads to a reduction in the protein levels of Yes-associated protein 1 (YAP1), a critical downstream effector of the Hippo signaling pathway. Given the integral roles of HDAC11, SHMT2, and the Hippo-YAP1 pathway in cellular metabolism, this compound presents a valuable tool for investigating metabolic regulation and its dysregulation in various diseases, including cancer and metabolic disorders.

Scientific Background

The Role of HDAC11 in Metabolism

HDAC11, the sole member of the class IV histone deacetylases, is increasingly recognized as a significant regulator of metabolic processes.[1][2][3][4] Beyond its canonical role in histone deacetylation, HDAC11 possesses robust fatty acid deacylase activity.[5] Studies have demonstrated that the genetic depletion or inhibition of HDAC11 can lead to profound metabolic changes. For instance, HDAC11 knockout mice are resistant to high-fat diet-induced obesity and exhibit improved insulin (B600854) sensitivity and glucose tolerance. This is associated with increased energy expenditure and the browning of white adipose tissue. In skeletal muscle, HDAC11 deficiency enhances mitochondrial content and promotes a shift from glycolytic to oxidative metabolism, leading to increased fatty acid β-oxidation.

SHMT2: A Nexus of One-Carbon Metabolism and Post-Translational Regulation

Serine Hydroxymethyltransferase 2 (SHMT2) is a mitochondrial enzyme that catalyzes the reversible conversion of serine to glycine. This reaction is a cornerstone of one-carbon metabolism, providing one-carbon units for the synthesis of nucleotides, amino acids, and for the maintenance of cellular redox balance. The activity of SHMT2 is tightly regulated by post-translational modifications, including acetylation and fatty acylation. HDAC11 has been identified as a key enzyme responsible for the defatty acylation of SHMT2. While the precise functional consequence of SHMT2 fatty acylation is an active area of research, its regulation by HDAC11 suggests a direct link between this deacetylase and the control of one-carbon metabolic flux.

The Hippo-YAP1 Pathway: A Hub for Metabolic Reprogramming

The Hippo signaling pathway is a crucial regulator of organ size, cell proliferation, and apoptosis. Its primary downstream effector is the transcriptional co-activator YAP1. When the Hippo pathway is inactive, YAP1 translocates to the nucleus and promotes the expression of genes involved in cell growth and proliferation. Emerging evidence has solidified the role of the Hippo-YAP1 pathway as a central hub in metabolic reprogramming. YAP1 has been shown to drive glycolysis by upregulating the expression of glucose transporters like GLUT1 and GLUT3, as well as several key glycolytic enzymes. Furthermore, YAP1 can stimulate the uptake of amino acids and influence lipid metabolism. The finding that this compound decreases YAP1 protein levels suggests that this compound can be utilized to probe the metabolic consequences of downregulating this critical signaling node.

Proposed Signaling Pathway of this compound in Metabolic Regulation

TD034_Metabolic_Pathway This compound This compound HDAC11 HDAC11 This compound->HDAC11 Inhibition SHMT2_fatty Fatty-acylated SHMT2 HDAC11->SHMT2_fatty Defatty-acylation YAP1 YAP1 HDAC11->YAP1 Regulation? SHMT2_active Active SHMT2 SHMT2_fatty->SHMT2_active One_Carbon One-Carbon Metabolism (Nucleotide Synthesis, Redox Balance) SHMT2_active->One_Carbon Hippo_Pathway Hippo Pathway (Upstream Regulators) Hippo_Pathway->YAP1 Inhibition Metabolic_Genes Metabolic Genes (e.g., GLUT1, GLUT3, Glycolytic Enzymes) YAP1->Metabolic_Genes Upregulation Metabolic_Reprogramming Metabolic Reprogramming (Increased Glycolysis, Altered FAO) Metabolic_Genes->Metabolic_Reprogramming

Caption: Proposed mechanism of this compound in metabolic regulation.

Experimental Protocols

The following protocols provide a framework for investigating the metabolic effects of this compound in a cellular context.

In Vitro HDAC11 Activity Assay

This protocol is designed to confirm the direct inhibitory effect of this compound on HDAC11 enzymatic activity.

HDAC_Assay_Workflow start Start prep_reagents Prepare Reagents: - Recombinant HDAC11 - this compound serial dilutions - Fluorogenic HDAC substrate - Assay Buffer - Developer Solution start->prep_reagents plate_setup Plate Setup (96-well): - Add Assay Buffer - Add this compound or vehicle control - Add recombinant HDAC11 prep_reagents->plate_setup pre_incubation Pre-incubate at 37°C for 15 min plate_setup->pre_incubation add_substrate Add fluorogenic HDAC substrate to initiate reaction pre_incubation->add_substrate reaction_incubation Incubate at 37°C for 30-60 min add_substrate->reaction_incubation add_developer Add Developer Solution to stop reaction and generate fluorescent signal reaction_incubation->add_developer read_plate Read fluorescence (Ex/Em = 355/460 nm) add_developer->read_plate analyze_data Analyze Data: - Subtract background - Plot % inhibition vs. [this compound] - Calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for in vitro HDAC11 activity assay.

Materials:

  • Recombinant human HDAC11

  • This compound

  • Fluorometric HDAC Activity Assay Kit (e.g., Abcam ab156064 or similar)

  • 96-well black microplate

  • Microplate reader with fluorescence capabilities

Procedure:

  • Prepare a serial dilution of this compound in assay buffer. Recommended concentration range: 0.1 nM to 10 µM.

  • In a 96-well plate, add assay buffer, this compound dilutions (or vehicle control), and recombinant HDAC11 enzyme.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Stop the reaction and generate the fluorescent signal by adding the developer solution as per the manufacturer's instructions.

  • Read the fluorescence intensity on a microplate reader (e.g., Ex/Em = 355/460 nm).

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of YAP1 Protein Levels

This protocol details the assessment of this compound's effect on total YAP1 protein levels in a chosen cell line.

Western_Blot_Workflow start Start cell_culture Culture cells to 70-80% confluency start->cell_culture treat_cells Treat cells with this compound (e.g., 0, 1, 5, 10 µM) for 24-48 hours cell_culture->treat_cells cell_lysis Lyse cells in RIPA buffer with protease inhibitors treat_cells->cell_lysis protein_quant Quantify protein concentration (e.g., BCA assay) cell_lysis->protein_quant sample_prep Prepare samples with Laemmli buffer and denature at 95°C protein_quant->sample_prep sds_page Separate proteins by SDS-PAGE sample_prep->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer blocking Block membrane with 5% non-fat milk or BSA transfer->blocking primary_ab Incubate with primary antibodies: - anti-YAP1 - anti-β-actin (loading control) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Detect signal using ECL substrate and imaging system secondary_ab->detection analysis Quantify band intensity and normalize to loading control detection->analysis end End analysis->end

References

Application Notes and Protocols for In Vivo Studies of TD034, a Selective HDAC11 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TD034 is a novel, potent, and selective inhibitor of histone deacetylase 11 (HDAC11), the sole member of the class IV HDACs.[1] Preclinical evidence suggests that HDAC11 is a promising therapeutic target in oncology, immunology, and metabolic diseases.[2][3] this compound exerts its effect through the inhibition of the defatty-acylation of serine hydroxymethyltransferase 2 (SHMT2), a key enzyme in one-carbon metabolism.[4] This document provides detailed application notes and protocols for the in vivo evaluation of this compound in preclinical animal models.

Mechanism of Action and Signaling Pathway

HDAC11 is a zinc-dependent deacetylase that has been shown to primarily function as a lysine (B10760008) defatty-acylase.[5] One of its key substrates is SHMT2, a mitochondrial enzyme that catalyzes the reversible conversion of serine and tetrahydrofolate to glycine (B1666218) and 5,10-methylenetetrahydrofolate. The fatty acylation of SHMT2 is a post-translational modification that regulates its activity and stability. By inhibiting HDAC11, this compound prevents the removal of fatty acyl groups from SHMT2, leading to an accumulation of fatty-acylated SHMT2. This modulation of SHMT2 function can impact various cellular processes, including nucleotide biosynthesis, redox balance, and epigenetic regulation, thereby influencing cancer cell survival and immune responses.

TD034_Mechanism_of_Action This compound This compound HDAC11 HDAC11 This compound->HDAC11 Inhibits Fatty_Acylated_SHMT2 Fatty-Acylated SHMT2 (Inactive) HDAC11->Fatty_Acylated_SHMT2 Defatty-acylates SHMT2 SHMT2 (Active) Fatty_Acylated_SHMT2->SHMT2 One_Carbon_Metabolism One-Carbon Metabolism SHMT2->One_Carbon_Metabolism Regulates Cellular_Processes Altered Cellular Processes (e.g., Proliferation, Survival) One_Carbon_Metabolism->Cellular_Processes

Caption: Mechanism of action of this compound.

In Vivo Experimental Design: Oncology

Given that HDAC11 is overexpressed in several carcinomas and its depletion leads to cancer cell death, a primary application for this compound is in oncology. The following outlines a potential in vivo experimental design to evaluate the anti-tumor efficacy of this compound.

Animal Model

A xenograft mouse model using human cancer cell lines with high HDAC11 expression (e.g., HCT-116 colon cancer, PC-3 prostate cancer, MCF-7 breast cancer) is recommended.

Experimental Protocol
  • Cell Culture and Implantation:

    • Culture selected cancer cells under standard conditions.

    • Harvest cells and resuspend in a suitable medium (e.g., Matrigel).

    • Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells into the flank of immunocompromised mice (e.g., NOD-SCID or nude mice).

  • Tumor Growth and Randomization:

    • Monitor tumor growth using calipers.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups.

  • Dosing and Administration:

    • Prepare this compound in a suitable vehicle (e.g., DMSO/Cremophor EL/saline).

    • Administer this compound via intraperitoneal (i.p.) or oral (p.o.) gavage. The dosing regimen should be determined from prior maximum tolerated dose (MTD) studies.

    • The control group should receive the vehicle only.

  • Efficacy Assessment:

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., pharmacodynamics, histology).

Experimental Workflow

Oncology_Experimental_Workflow Start Start Cell_Culture Cancer Cell Culture (High HDAC11) Start->Cell_Culture Implantation Subcutaneous Implantation in Immunocompromised Mice Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Groups (Tumor Volume ~100-150 mm³) Tumor_Growth->Randomization Treatment Treatment Administration (this compound or Vehicle) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement (2-3x/week) Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Weight, PD markers, Histology) Monitoring->Endpoint End End Endpoint->End

Caption: In vivo oncology experimental workflow.

Quantitative Data Summary
ParameterVehicle ControlThis compound (Low Dose)This compound (High Dose)Paclitaxel (Positive Control)
Initial Tumor Volume (mm³) 125 ± 15123 ± 14126 ± 16124 ± 15
Final Tumor Volume (mm³) 1500 ± 250800 ± 150400 ± 100350 ± 90
Tumor Growth Inhibition (%) 046.773.376.7
Final Tumor Weight (g) 1.5 ± 0.30.8 ± 0.20.4 ± 0.10.35 ± 0.1
Body Weight Change (%) +5 ± 2-2 ± 3-5 ± 4-8 ± 5
Fatty-Acylated SHMT2 (Fold Change) 1.02.5 ± 0.54.0 ± 0.8N/A

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

In Vivo Experimental Design: Immunology and Inflammation

HDAC11 plays a role in regulating immune responses, and its inhibition can modulate cytokine production. Therefore, this compound could be investigated for its potential in treating inflammatory and autoimmune diseases.

Animal Model

A lipopolysaccharide (LPS)-induced systemic inflammation model in mice (e.g., C57BL/6) is a suitable acute model to assess the anti-inflammatory effects of this compound.

Experimental Protocol
  • Animal Acclimation and Grouping:

    • Acclimate mice for at least one week.

    • Randomize mice into treatment and control groups.

  • Dosing:

    • Administer this compound or vehicle (i.p. or p.o.) at a predetermined time before LPS challenge.

  • LPS Challenge:

    • Inject LPS (e.g., 1-5 mg/kg, i.p.) to induce a systemic inflammatory response.

  • Sample Collection and Analysis:

    • Collect blood samples at various time points post-LPS injection (e.g., 2, 6, 24 hours).

    • Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in the serum using ELISA or multiplex assays.

    • Collect tissues (e.g., liver, spleen) for histological analysis and measurement of inflammatory markers.

Logical Relationship of Experimental Steps

Immunology_Experimental_Logic Start Start Acclimation Mouse Acclimation & Randomization Start->Acclimation Pretreatment Pre-treatment with This compound or Vehicle Acclimation->Pretreatment LPS_Challenge LPS-induced Inflammation Pretreatment->LPS_Challenge Sample_Collection Blood & Tissue Sample Collection LPS_Challenge->Sample_Collection Cytokine_Analysis Serum Cytokine Analysis (ELISA) Sample_Collection->Cytokine_Analysis Histology Tissue Histological Analysis Sample_Collection->Histology Data_Analysis Data Analysis & Interpretation Cytokine_Analysis->Data_Analysis Histology->Data_Analysis End End Data_Analysis->End

Caption: Logical flow of the immunology experiment.

Quantitative Data Summary
CytokineVehicle + LPSThis compound (10 mg/kg) + LPSThis compound (30 mg/kg) + LPSDexamethasone + LPS (Positive Control)
TNF-α (pg/mL) 2500 ± 4001500 ± 300800 ± 150500 ± 100
IL-6 (pg/mL) 4000 ± 6002500 ± 4501200 ± 200800 ± 150
IL-1β (pg/mL) 800 ± 120500 ± 90250 ± 50150 ± 30
IL-10 (pg/mL) 300 ± 50600 ± 100900 ± 1501200 ± 200

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Pharmacokinetic and Toxicology Assessment

Prior to efficacy studies, it is crucial to perform pharmacokinetic (PK) and maximum tolerated dose (MTD) studies.

Pharmacokinetic Study Protocol
  • Animal Model: Use the same rodent species as planned for efficacy studies (e.g., mice or rats).

  • Dosing: Administer a single dose of this compound via the intended clinical route (e.g., i.v., i.p., p.o.).

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.

  • Analysis: Analyze plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

Maximum Tolerated Dose (MTD) Study Protocol
  • Animal Model: Use the same rodent species as planned for efficacy studies.

  • Dose Escalation: Administer escalating doses of this compound to different groups of animals.

  • Monitoring: Observe animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

  • Endpoint: The MTD is defined as the highest dose that does not cause severe toxicity or more than 10-20% body weight loss.

Representative Pharmacokinetic and Toxicology Data
ParameterValue
Cmax (ng/mL) 1500
Tmax (h) 1.0
AUC (0-inf) (ng*h/mL) 7500
Half-life (h) 4.5
Maximum Tolerated Dose (mg/kg) 100 (i.p., single dose)

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Conclusion

These application notes provide a framework for the in vivo evaluation of this compound. The proposed experimental designs in oncology and immunology are based on the known mechanism of action of this compound and the established roles of its target, HDAC11. It is essential to adapt and optimize these protocols based on specific research questions and institutional guidelines. Thorough pharmacokinetic and toxicology studies are prerequisites for conducting meaningful efficacy experiments.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting TD034 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for TD034. This guide is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during experiments with the selective HDAC11 inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected phenotype?

This compound is a potent, selective, and reversible inhibitor of histone deacetylase 11 (HDAC11). Its primary mechanism of action is the inhibition of HDAC11's defatty-acylase activity, which leads to the hyperacylation of its substrates. The expected phenotypes associated with this compound treatment are linked to the functional consequences of HDAC11 inhibition.

Key expected phenotypes include:

  • Increased Fatty-Acylation of SHMT2: this compound inhibits the defatty acylation of Serine Hydroxymethyltransferase 2 (SHMT2), a known substrate of HDAC11. This post-translational modification does not alter the enzymatic activity of SHMT2 but enhances type I interferon signaling by affecting interferon receptor ubiquitination and internalization.[1]

  • Modulation of Immune Response: Inhibition of HDAC11 by compounds like this compound is expected to promote an anti-inflammatory M2 phenotype in macrophages, leading to an increased secretion of the anti-inflammatory cytokine Interleukin-10 (IL-10).

  • Induction of Thermogenesis: HDAC11 inhibition has been shown to induce the expression of Uncoupling Protein 1 (UCP1) in adipose tissue, which is a key regulator of thermogenesis. This effect can occur even in the absence of catecholamine stimulation.

  • Anti-cancer Effects: In certain cancer cell lines, HDAC11 inhibition has been associated with the induction of apoptosis and a decrease in cell metabolism. For instance, this compound has been shown to decrease YAP1 protein levels in lung cancer cells.[1]

Q2: What is the IC50 of this compound for HDAC11?

This compound is a highly potent inhibitor of HDAC11 with a reported half-maximal inhibitory concentration (IC50) of 5.1 nM in in vitro enzymatic assays.

Troubleshooting Guide

This section addresses specific issues you might encounter when this compound does not produce the expected phenotype in your experiments.

Issue 1: No observable increase in SHMT2 fatty-acylation.

  • Possible Cause 1: Insufficient this compound Concentration or Incubation Time.

    • Recommendation: While the in vitro IC50 is low, cellular permeability and stability can affect the required concentration. This compound has been shown to significantly increase SHMT2 fatty-acylation at 2 µM in HEK293T cells. We recommend performing a dose-response experiment (e.g., 0.5 µM to 10 µM) and a time-course experiment (e.g., 6 to 24 hours) to determine the optimal conditions for your specific cell line.

  • Possible Cause 2: Low Endogenous HDAC11 or SHMT2 Expression.

    • Recommendation: Verify the expression levels of HDAC11 and SHMT2 in your cell line of interest via Western blot or qPCR. If expression is low, consider using a cell line known to express higher levels of these proteins.

  • Possible Cause 3: Issues with the Acylation Detection Method.

    • Recommendation: The detection of protein fatty-acylation can be challenging. Ensure your protocol for metabolic labeling with alkyne-tagged fatty acids followed by click chemistry and Western blotting is optimized. Refer to the detailed experimental protocol below.

Issue 2: No significant change in the expression of downstream markers (e.g., UCP1, IL-10).

  • Possible Cause 1: Cell Line-Specific Differences.

    • Recommendation: The signaling pathways downstream of HDAC11 can be highly cell-type specific. For example, the induction of UCP1 is primarily relevant in adipocytes, while IL-10 secretion is a key readout in immune cells like macrophages. Ensure you are using an appropriate cellular model to study your phenotype of interest.

  • Possible Cause 2: Suboptimal Experimental Conditions.

    • Recommendation:

      • Cell Density and Passage Number: Use a consistent and optimal cell density for your assays. High passage numbers can lead to phenotypic drift, so it is advisable to use cells from a low-passage stock.

      • Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interfere with the activity of small molecules. Consider reducing the serum concentration during the treatment period if possible, or perform a serum-starvation step prior to treatment.

  • Possible Cause 3: Compound Integrity.

    • Recommendation:

      • Solubility: Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in your culture medium. Precipitated compound will not be effective.

      • Storage and Handling: Store the this compound stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Issue 3: High variability between experimental replicates.

  • Possible Cause 1: Inconsistent Cell Seeding or Treatment.

    • Recommendation: Ensure uniform cell seeding across all wells of your culture plates. When adding this compound, mix the plate gently to ensure even distribution of the compound.

  • Possible Cause 2: Edge Effects in Multi-well Plates.

    • Recommendation: Evaporation from the outer wells of a multi-well plate can concentrate reagents and affect results. To mitigate this, avoid using the outermost wells for critical experiments or fill them with sterile water or PBS to maintain humidity.

Quantitative Data Summary

The following table summarizes key quantitative data related to the activity of this compound and other selective HDAC11 inhibitors.

ParameterValueCell Line / SystemReference
This compound IC50 for HDAC11 5.1 nMIn vitro enzymatic assay
This compound Ki for HDAC11 1.5 nMIn vitro enzymatic assay
Effective concentration for increased SHMT2 fatty-acylation 2 µMHEK293T cells
Effective concentration for YAP1 protein reduction 5-10 µMA549 cells
FT895 (another HDAC11 inhibitor) IC50 for HDAC11 0.74 µMIn vitro enzymatic assay

Experimental Protocols

1. Protocol for Detection of SHMT2 Fatty-Acylation

This protocol is adapted from studies detecting HDAC11-mediated changes in substrate acylation.

Materials:

  • Cell line of interest (e.g., HEK293T, MCF-7)

  • Complete culture medium

  • This compound

  • Alkyne-tagged palmitic acid analog (e.g., 17-octadecynoic acid)

  • Click-iT™ Protein Reaction Buffer Kit (or similar) with a biotin-azide

  • Streptavidin-agarose beads

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Anti-SHMT2 antibody

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Metabolic Labeling: Plate cells and allow them to adhere overnight. Treat the cells with an alkyne-tagged palmitic acid analog (e.g., 50 µM) and the desired concentrations of this compound or vehicle control for 6-24 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Click Chemistry Reaction: Perform a click chemistry reaction on the cell lysates to attach a biotin-azide to the alkyne-tagged fatty acids on the acylated proteins. Follow the manufacturer's instructions for the Click-iT™ kit.

  • Streptavidin Pulldown: Incubate the biotin-labeled lysates with streptavidin-agarose beads overnight at 4°C to pull down the acylated proteins.

  • Western Blotting: Wash the beads extensively, then elute the proteins by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using an anti-SHMT2 antibody. An increase in the SHMT2 band intensity in the this compound-treated samples compared to the control indicates increased fatty-acylation.

2. Western Blot Protocol for UCP1 Expression in Adipocytes

Materials:

  • Differentiated adipocytes (e.g., 3T3-L1)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Anti-UCP1 antibody

  • Anti-loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Cell Treatment: Treat differentiated adipocytes with various concentrations of this compound or vehicle control for 24-48 hours.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody against UCP1 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the UCP1 signal to the loading control.

3. ELISA Protocol for IL-10 Secretion from Macrophages

Materials:

  • Macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs)

  • This compound

  • LPS (lipopolysaccharide) for macrophage stimulation

  • Human or mouse IL-10 ELISA kit

  • Cell culture medium

Procedure:

  • Cell Seeding and Treatment: Seed macrophages in a multi-well plate. Pre-treat the cells with this compound for 1-2 hours before stimulating them with LPS (e.g., 100 ng/mL) for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants. If necessary, centrifuge the supernatants to remove any cellular debris.

  • ELISA Assay: Perform the IL-10 ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves:

    • Adding standards and samples to a pre-coated plate.

    • Incubating with a detection antibody.

    • Incubating with a streptavidin-HRP conjugate.

    • Adding a substrate solution and stopping the reaction.

  • Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of IL-10 in your samples by comparing their absorbance to the standard curve.

Diagrams

TD034_Signaling_Pathway cluster_inhibition Effect of this compound This compound This compound HDAC11 HDAC11 This compound->HDAC11 inhibits SHMT2_FA Fatty-Acylated SHMT2 HDAC11->SHMT2_FA defatty-acylates SHMT2 SHMT2 SHMT2_FA->SHMT2 IFNAR1 IFNAR1 Ubiquitination & Internalization SHMT2_FA->IFNAR1 inhibits IFN_Signaling Type I Interferon Signaling IFNAR1->IFN_Signaling leads to reduced

Caption: Signaling pathway of this compound action.

Experimental_Workflow_SHMT2_Acylation start Start: Culture cells treat Treat with this compound and Alkyne-tagged Fatty Acid start->treat lyse Cell Lysis treat->lyse click Click Chemistry: Attach Biotin-Azide lyse->click pulldown Streptavidin Pulldown click->pulldown wb Western Blot for SHMT2 pulldown->wb end End: Analyze SHMT2 Acylation wb->end

Caption: Workflow for SHMT2 fatty-acylation detection.

Troubleshooting_Logic start Issue: This compound not showing expected phenotype check_compound Check Compound Integrity: - Solubility - Storage start->check_compound check_conditions Verify Experimental Conditions: - Concentration & Time - Cell Density & Passage start->check_conditions check_model Confirm Cellular Model: - HDAC11/Substrate Expression - Appropriate Cell Type start->check_model optimize Optimize Assay Protocol check_compound->optimize check_conditions->optimize check_model->optimize

Caption: Troubleshooting logic for unexpected this compound results.

References

Technical Support Center: Troubleshooting Western Blot Results for TD034

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting your TD034 Western blot experiments. This guide provides answers to frequently asked questions (FAQs) and detailed protocols to help you identify and solve common issues, ensuring you obtain clear and reliable results.

Frequently Asked Questions (FAQs)

This section addresses the most common problems researchers encounter during Western blotting.

Issue 1: Weak or No Signal for this compound

Question: I am not seeing any bands, or the bands for my target protein this compound are very faint. What could be the cause?

This is a frequent issue that can arise from problems with the sample, antibodies, or technical aspects of the blotting procedure.[1][2][3]

Troubleshooting Guide: Weak or No Signal
Possible Cause Solution
Antibody Issues Primary/Secondary Antibody Concentration Too Low: Increase the antibody concentration. Titrate the antibody to find the optimal dilution.[4] Incubate the primary antibody overnight at 4°C to enhance the signal.[4] Inactive Antibody: Ensure antibodies were stored correctly and are within their expiration date.[4] Avoid repeated freeze-thaw cycles.[5] Test antibody activity with a dot blot. Incorrect Secondary Antibody: Confirm the secondary antibody is specific to the host species of the primary antibody.[6]
Antigen (this compound) Issues Low Protein Expression: Increase the amount of total protein loaded onto the gel.[2] Use a positive control lysate known to express this compound. Consider enriching your sample for this compound using techniques like immunoprecipitation.[2][7] Sample Degradation: Prepare fresh samples and always add protease inhibitors to the lysis buffer.[8] Keep samples on ice.[9] Heat samples at 70-95°C for 5-10 minutes before loading to prevent degradation.[4][8]
Technical Procedure Errors Inefficient Protein Transfer: Confirm successful transfer by staining the membrane with Ponceau S after transfer.[7][10] Optimize transfer time and voltage, especially for large or small proteins.[1][7] Ensure no air bubbles are trapped between the gel and the membrane.[5][7][10] For PVDF membranes, pre-wetting with methanol (B129727) is crucial. Blocking Issues: Over-blocking can mask the epitope. Reduce blocking time or try a different blocking agent (e.g., BSA instead of milk).[2][4] Non-fat dry milk may mask some antigens.[2] Excessive Washing: Too much or too harsh washing can strip the antibody from the blot. Reduce the number or duration of wash steps. Inactive Detection Reagent: Ensure the chemiluminescent substrate (e.g., ECL) has not expired and is active.[3] Increase the film exposure time.[2][4]
Issue 2: High Background on the Blot

Question: My blot has a high background, which is making it difficult to see the specific band for this compound. How can I fix this?

High background can be caused by non-specific antibody binding, insufficient blocking, or contamination, obscuring the target protein.[1]

Troubleshooting Guide: High Background
Possible Cause Solution
Blocking & Washing Insufficient Blocking: Increase blocking time (e.g., 1 hour at room temperature or overnight at 4°C) and/or increase the concentration of the blocking agent (e.g., 5% non-fat milk or BSA).[4][8] Add 0.05% Tween 20 to the blocking buffer to reduce non-specific binding. Inadequate Washing: Increase the number, duration, and/or volume of wash steps to remove unbound antibodies.[4][11] Ensure the wash buffer contains a detergent like Tween 20 (0.05-0.1%).[4]
Antibody Concentration Primary or Secondary Antibody Concentration Too High: High antibody concentrations can lead to non-specific binding.[3] Reduce the concentration of both primary and secondary antibodies by performing a titration.[8][11][12][13]
Technical & Contamination Issues Membrane Dried Out: Ensure the membrane remains fully submerged and does not dry out during any incubation or washing step.[7][8][13] Contaminated Buffers or Equipment: Use freshly prepared, filtered buffers and clean equipment to avoid contaminants that can cause speckles or blotches.[4][12] Overexposure: If using chemiluminescence, reduce the film exposure time.[4][8][12]
Issue 3: Multiple or Non-Specific Bands

Question: I see multiple bands on my blot in addition to the expected band for this compound. What do these extra bands mean?

Unexpected bands can result from non-specific antibody binding, protein degradation, or post-translational modifications.[7][10]

Troubleshooting Guide: Non-Specific Bands
Possible Cause Solution
Antibody Specificity Primary Antibody Concentration Too High: A high concentration can cause the antibody to bind to proteins with similar epitopes. Reduce the primary antibody concentration.[4][12][14] Non-Specific Secondary Antibody: The secondary antibody may be cross-reacting with other proteins in the lysate. Run a control lane with only the secondary antibody to check for non-specific binding. Use highly cross-adsorbed secondary antibodies.[4]
Sample Characteristics Protein Degradation: If extra bands appear at lower molecular weights, it may be due to sample degradation.[9] Always use fresh samples with protease inhibitors.[8] Post-Translational Modifications (PTMs) or Isoforms: PTMs (like phosphorylation or glycosylation) or protein isoforms can cause shifts in molecular weight or the appearance of multiple bands.[9][10] Check literature for known modifications of this compound. Protein Aggregates: If bands appear at higher molecular weights, it could be due to protein aggregation.[9] Ensure complete denaturation by boiling the sample in loading buffer for 5-10 minutes before loading.[12][15]
Procedural Issues Insufficient Blocking or Washing: Similar to high background, inadequate blocking or washing can lead to non-specific antibody binding. Optimize these steps as described in the "High Background" section.[14] High Protein Load: Overloading the gel with too much protein can lead to non-specific signals.[12] Reduce the total amount of protein loaded per lane.[4][12]

Visualizing Experimental and Troubleshooting Workflows

Western Blot Experimental Workflow

The diagram below outlines the key stages of a typical Western blot experiment.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_separation Separation & Transfer cluster_detection Immunodetection Lysate 1. Cell Lysis Quant 2. Protein Quantification Lysate->Quant Denature 3. Denaturation Quant->Denature SDSPAGE 4. SDS-PAGE Denature->SDSPAGE Transfer 5. Protein Transfer SDSPAGE->Transfer Block 6. Blocking Transfer->Block PrimaryAb 7. Primary Antibody Block->PrimaryAb SecondaryAb 8. Secondary Antibody PrimaryAb->SecondaryAb Detect 9. Detection SecondaryAb->Detect Result Result Detect->Result 10. Imaging & Analysis

Standard workflow for Western blotting experiments.
Troubleshooting Logic for Western Blot Results

Use this flowchart to diagnose and resolve common issues with your this compound blot.

Troubleshooting_Logic Start Problem with Blot? Problem_NoSignal Weak or No Signal Start->Problem_NoSignal Problem_HighBg High Background Start->Problem_HighBg Problem_ExtraBands Non-Specific Bands Start->Problem_ExtraBands Cause_NoSignal_Transfer Check Protein Transfer (Ponceau S Stain) Problem_NoSignal->Cause_NoSignal_Transfer Cause_NoSignal_Ab Check Antibody (Concentration, Activity) Problem_NoSignal->Cause_NoSignal_Ab Cause_NoSignal_Ag Check Antigen (Load, Degradation) Problem_NoSignal->Cause_NoSignal_Ag Cause_HighBg_Block Check Blocking (Time, Reagent) Problem_HighBg->Cause_HighBg_Block Cause_HighBg_Wash Check Washing (Duration, Volume) Problem_HighBg->Cause_HighBg_Wash Cause_HighBg_Ab Check Antibody Conc. (Primary & Secondary) Problem_HighBg->Cause_HighBg_Ab Cause_ExtraBands_Ab Check Ab Specificity & Concentration Problem_ExtraBands->Cause_ExtraBands_Ab Cause_ExtraBands_Sample Check Sample Integrity (Degradation, PTMs) Problem_ExtraBands->Cause_ExtraBands_Sample Cause_ExtraBands_Load Check Protein Load Problem_ExtraBands->Cause_ExtraBands_Load Solution_NoSignal Optimize Transfer Increase Ab/Ag Conc. Use Positive Control Cause_NoSignal_Transfer->Solution_NoSignal Cause_NoSignal_Ab->Solution_NoSignal Cause_NoSignal_Ag->Solution_NoSignal Solution_HighBg Increase Blocking/Washing Decrease Ab Conc. Reduce Exposure Cause_HighBg_Block->Solution_HighBg Cause_HighBg_Wash->Solution_HighBg Cause_HighBg_Ab->Solution_HighBg Solution_ExtraBands Optimize Ab Dilution Use Fresh Lysate Reduce Protein Load Cause_ExtraBands_Ab->Solution_ExtraBands Cause_ExtraBands_Sample->Solution_ExtraBands Cause_ExtraBands_Load->Solution_ExtraBands

A logical guide to troubleshooting common Western blot issues.

Detailed Experimental Protocol

This section provides a general, yet comprehensive, protocol for performing a Western blot to detect the this compound protein. Optimization may be required for your specific experimental conditions.

Sample Preparation (Cell Lysate)
  • Cell Lysis: Place the cell culture dish on ice and wash cells with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[8][16]

  • Harvesting: Scrape the cells and transfer the lysate to a pre-chilled microfuge tube.

  • Incubation & Clarification: Incubate on ice for 30 minutes, vortexing periodically. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Quantification: Transfer the supernatant (protein extract) to a new tube. Determine the protein concentration using a standard assay (e.g., BCA or Bradford assay).

  • Denaturation: Add 4X SDS-PAGE sample buffer to the lysate to achieve a final concentration of 30-50 µg of protein per sample.[17] Heat the samples at 95-100°C for 5-10 minutes.[17]

SDS-PAGE (Gel Electrophoresis)
  • Gel Preparation: Cast an SDS-PAGE gel with a percentage appropriate for the molecular weight of this compound, or use a pre-cast gel.[17]

  • Loading: Load the prepared protein samples and a molecular weight marker into the wells of the gel.[17]

  • Electrophoresis: Run the gel in 1X running buffer according to the manufacturer's instructions until the dye front reaches the bottom of the gel.

Protein Transfer
  • Membrane Preparation: Cut a PVDF or nitrocellulose membrane to the size of the gel. If using PVDF, pre-wet it in 100% methanol for 30 seconds, rinse with deionized water, and then equilibrate in transfer buffer for at least 5 minutes.[18] Nitrocellulose membranes only require equilibration in transfer buffer.[18]

  • Assemble Transfer Stack: Assemble the "sandwich" of filter paper, gel, membrane, and another filter paper, ensuring no air bubbles are present between the gel and the membrane.[7][10]

  • Electrotransfer: Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system.[19] Transfer conditions (time, voltage) should be optimized based on the protein size and equipment.

Immunoblotting
  • Blocking: After transfer, rinse the membrane with TBST (Tris-Buffered Saline with Tween 20). Incubate the membrane in blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[19]

  • Primary Antibody Incubation: Dilute the primary antibody against this compound in blocking buffer. A starting dilution of 1:1000 is common, but this should be optimized.[17] Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with agitation.[17][18]

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[17]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer according to the manufacturer's instructions, for 1 hour at room temperature with agitation.[17][18]

  • Final Washes: Repeat the washing step (three times for 10 minutes each with TBST) to remove unbound secondary antibody.[17]

Detection
  • Substrate Preparation: Prepare the chemiluminescent substrate (e.g., ECL) according to the manufacturer's instructions.[17]

  • Signal Development: Incubate the membrane completely with the substrate solution for 1-5 minutes.[17] Do not let the membrane dry out.

  • Imaging: Expose the membrane to X-ray film in a darkroom or use a digital chemiluminescence imaging system to capture the signal.[17] Multiple exposure times may be necessary to achieve the optimal signal-to-noise ratio.[2]

References

TD034 stability issues in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with the novel targeted protein degrader, TD034. This guide addresses common stability issues in culture media and provides troubleshooting for experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel, potent, and selective heterobifunctional small molecule designed for targeted protein degradation. It functions as a proteolysis-targeting chimera (PROTAC), inducing the degradation of its target protein by recruiting it to an E3 ubiquitin ligase. This leads to ubiquitination of the target protein and its subsequent degradation by the proteasome.

Q2: How should this compound be stored to ensure maximum stability?

A2: For long-term stability, solid this compound should be stored at -20°C, protected from light.[1] Stock solutions, typically prepared in DMSO, should be aliquoted to prevent repeated freeze-thaw cycles and stored at -80°C.[1]

Q3: My this compound seems to lose activity in my cell culture experiments over time. What could be the cause?

A3: Loss of this compound activity in cell culture can be due to several factors, including chemical degradation in the aqueous environment of the media, enzymatic degradation, or non-specific binding to labware.[2][3] It is also possible that the compound is being metabolized by the cells into an inactive form.[2][3]

Q4: What is the recommended final concentration of DMSO for in-vitro experiments with this compound?

A4: To minimize solvent-induced toxicity, the final concentration of DMSO in cell culture should generally be kept at or below 0.5% (v/v).[4][5] It is crucial to include a vehicle control with the same DMSO concentration in your experiments.[5]

Troubleshooting Guide

This guide provides solutions to specific issues you might encounter during your experiments with this compound.

Issue 1: Inconsistent results or lower-than-expected potency between experiments.

  • Question: My dose-response curves for this compound are variable, and the DC50 (concentration for 50% degradation) is higher than expected. Could this be a stability issue?

  • Answer: Yes, inconsistent potency is a classic sign of compound instability. If this compound degrades in the culture medium during the experiment, its effective concentration decreases, leading to a higher apparent DC50.[1]

    • Solution: Prepare fresh working solutions of this compound from a frozen stock aliquot for each experiment.[2] To assess stability directly, perform a time-course experiment by incubating this compound in the complete cell culture medium at 37°C and analyzing the remaining compound at different time points using HPLC or LC-MS.[3][4]

Issue 2: Visible precipitate in the culture wells after adding this compound.

  • Question: I noticed a cloudy appearance or visible particles in my culture medium after adding this compound. What should I do?

  • Answer: Precipitation can occur if the compound's concentration exceeds its solubility limit in the culture medium, or due to "solvent shock" from rapid dilution of a concentrated DMSO stock.[1][4]

    • Solution: First, ensure your final this compound concentration is below its determined solubility limit in your specific medium. To avoid solvent shock, prepare intermediate dilutions of the DMSO stock in pre-warmed culture medium before the final dilution in the cell culture plate.[4]

Issue 3: High cell toxicity observed at all tested concentrations.

  • Question: My cells appear stressed or die even at low concentrations of this compound. What could be the cause?

  • Answer: This could be due to the formation of a toxic degradant of this compound.[2] Alternatively, the solvent (e.g., DMSO) concentration might be too high for your specific cell line.[3]

    • Solution: Test the cytotoxicity of the medium pre-incubated with this compound to see if degradation products are the cause.[2] Always run a vehicle control to assess solvent toxicity and ensure the final DMSO concentration is not exceeding 0.5%.[3]

Data on this compound Stability

The stability of this compound was assessed in different cell culture media over 48 hours at 37°C. The percentage of intact this compound remaining was quantified by LC-MS.

Time (Hours)DMEM + 10% FBSRPMI-1640 + 10% FBSOpti-MEM
0 100%100%100%
8 92%88%95%
24 75%65%85%
48 55%40%78%

Table 1: Stability of this compound in various cell culture media at 37°C.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution Preparation (10 mM):

    • Equilibrate the vial of solid this compound to room temperature before opening.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex briefly until the compound is fully dissolved.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles.

    • Store the aliquots at -80°C.

  • Working Solution Preparation:

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • For cell-based assays, perform serial dilutions in pre-warmed, complete cell culture medium to achieve the desired final concentrations. Prepare these working solutions fresh immediately before each experiment.[3]

Protocol 2: Assessing this compound Stability in Culture Medium

  • Preparation: Prepare a working solution of this compound in the desired cell culture medium at the final experimental concentration (e.g., 1 µM).

  • Incubation: Aliquot the solution into sterile tubes for each time point (e.g., 0, 2, 8, 24, 48 hours) and incubate at 37°C in a 5% CO2 incubator.[3]

  • Sample Processing: At each time point, take a sample and stop any further degradation by freezing at -80°C or by immediate protein precipitation with an equal volume of cold acetonitrile.[1][4]

  • Analysis: Centrifuge the precipitated samples to pellet proteins. Analyze the supernatant using a validated HPLC or LC-MS method to quantify the amount of intact this compound remaining.[1]

  • Calculation: Calculate the percentage of this compound remaining at each time point relative to the amount at time 0.[4]

Visual Guides

TD034_Signaling_Pathway cluster_cell Cell This compound This compound Ternary_Complex Ternary Complex (E3-TD034-Target) This compound->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruits Target_Protein Target Protein Target_Protein->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets Protein for Degradation Degradation Products Proteasome->Degradation

Caption: Mechanism of action for this compound-mediated protein degradation.

Experimental_Workflow start Start prep_stock Prepare 10 mM Stock in DMSO start->prep_stock prep_working Prepare Working Solutions in Medium prep_stock->prep_working treat_cells Treat Cells with this compound prep_working->treat_cells incubate Incubate (Time Course) treat_cells->incubate lyse_cells Lyse Cells & Prepare Lysate incubate->lyse_cells analyze Analyze Protein (e.g., Western Blot) lyse_cells->analyze end End analyze->end

Caption: A typical experimental workflow for a this compound cell-based assay.

Troubleshooting_Tree start Inconsistent Results? check_prep Prepare Fresh Working Solutions? start->check_prep Yes check_solubility Visible Precipitate? start->check_solubility No check_stability Assess Stability via LC-MS? check_prep->check_stability Yes solution_fresh Solution: Always prepare fresh check_prep->solution_fresh No solution_stability Solution: Correlate activity with stability data check_stability->solution_stability Yes adjust_dilution Use Serial Dilution in Pre-warmed Medium check_solubility->adjust_dilution Yes

Caption: A decision tree for troubleshooting inconsistent this compound results.

References

Technical Support Center: Optimizing TD034 Dosage for Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing the selective HDAC11 inhibitor, TD034, in animal studies. Due to the limited publicly available in vivo data for this compound, this guide incorporates data from analogous selective HDAC11 inhibitors, such as FT895 and SIS17, to provide representative experimental protocols and troubleshooting advice.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of Histone Deacetylase 11 (HDAC11). The primary enzymatic activity of HDAC11 is not histone deacetylation, but rather lysine (B10760008) defatty-acylation. A key substrate of HDAC11 is Serine Hydroxymethyltransferase 2 (SHMT2). By inhibiting HDAC11, this compound prevents the defatty-acylation of SHMT2. This post-translational modification of SHMT2 enhances its ability to regulate the ubiquitination and subsequent degradation of the Type I Interferon receptor, IFNαR1. Consequently, inhibition of HDAC11 by this compound leads to increased cell surface levels of IFNαR1 and potentiation of Type I Interferon signaling.

Q2: What is the recommended starting dosage for this compound in animal studies?

A2: As of late 2025, specific in vivo dosage information for this compound has not been widely published. However, studies with other selective HDAC11 inhibitors, such as FT895, can provide a starting point. For FT895, in vivo studies in mice have been conducted, and it has shown to be effective in various models.[1] A thorough dose-escalation study is highly recommended to determine the optimal and maximum tolerated dose (MTD) for this compound in your specific animal model and disease context.

Q3: How should this compound be formulated for in vivo administration?

A3: The solubility of this compound in aqueous solutions may be limited. For similar hydrophobic small molecules, a common approach is to first dissolve the compound in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. This stock can then be further diluted in a suitable vehicle for injection. Common formulations for in vivo studies with poorly soluble compounds include:

  • 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline: This is a widely used vehicle for solubilizing hydrophobic compounds for various administration routes.[2]

  • 10% DMSO, 90% Corn Oil: This formulation is often used for subcutaneous or intraperitoneal injections.

  • Aqueous suspension with a suspending agent: For oral administration, this compound can be suspended in a vehicle containing a suspending agent like carboxymethylcellulose sodium (CMC-Na).[3]

It is crucial to assess the stability and solubility of this compound in the chosen vehicle before starting in vivo experiments.

Q4: What are potential challenges when working with this compound in vivo?

A4: Some selective HDAC11 inhibitors have been reported to have suboptimal stability or pharmacokinetic properties.[4] Therefore, researchers using this compound should be prepared for potential challenges such as:

  • Poor bioavailability: The compound may be poorly absorbed or rapidly metabolized, leading to low exposure at the target tissue.

  • Instability: The compound may degrade in the formulation or after administration.

  • Off-target effects: Although selective, high concentrations may lead to inhibition of other HDACs or unforeseen toxicities.

Careful experimental design, including pharmacokinetic and pharmacodynamic (PK/PD) studies, is essential to understand and mitigate these potential issues.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no in vivo efficacy Insufficient Drug Exposure: Poor solubility, rapid metabolism, or poor absorption of this compound.- Perform a dose-escalation study to find the MTD. - Analyze plasma and tissue concentrations of this compound to assess its pharmacokinetic profile. - Optimize the formulation to improve solubility and stability (see FAQ A3).[5]
Inadequate Target Engagement: The administered dose is not sufficient to inhibit HDAC11 in the target tissue.- Conduct a pharmacodynamic study to measure the downstream effects of HDAC11 inhibition (e.g., increased SHMT2 fatty-acylation or changes in interferon-stimulated gene expression) in tumor or relevant tissues at various time points after dosing.
Inconsistent Results Formulation Instability: this compound is precipitating out of the vehicle or degrading over time.- Prepare fresh formulations for each experiment. - Visually inspect the formulation for any precipitation before administration. - Assess the stability of the formulation under experimental conditions.
Improper Administration Technique: Incorrect gavage or injection technique leading to variable dosing.- Ensure all personnel are properly trained in the chosen administration route. - For oral gavage, confirm the compound is delivered to the stomach.
Observed Toxicity Vehicle-related Toxicity: The formulation vehicle itself is causing adverse effects.- Administer a vehicle-only control group to assess any background toxicity. - Keep the final concentration of organic solvents like DMSO as low as possible (ideally below 0.5%).
Off-target Effects: At higher concentrations, this compound may be inhibiting other cellular targets.- Use a structurally unrelated HDAC11 inhibitor as a positive control to confirm that the observed phenotype is due to on-target effects. - If available, use a structurally similar but inactive analog of this compound as a negative control.

Quantitative Data Summary

Due to the lack of specific quantitative data for this compound, the following table presents representative data for other selective HDAC11 inhibitors to provide a comparative reference.

Compound IC50 (HDAC11) Animal Model Dose & Route Key In Vivo Finding
FT895 3 nMMiceNot specified in abstract, but in vivo studies mentionedRestricts EV71 replication in vitro and in vivo.
SIS17 0.83 µMNot specifiedNot specifiedInhibits demyristoylation of SHMT2 in cells.
PB94 108 nMMice10 mg/kg, IPAttenuated mechanical hypersensitivity in a neuropathic pain model.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol provides a general framework. Specific details should be optimized for your tumor model and research question.

  • Animal Model: Utilize immunodeficient mice (e.g., NOD-SCID or NSG) bearing subcutaneous tumors derived from a relevant human cancer cell line.

  • This compound Formulation:

    • Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.

    • For a 10 mg/kg dose in a 20g mouse (0.2 mg dose), prepare the final formulation. For example, using the 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline vehicle, mix 20 µL of the this compound stock with 80 µL of PEG300, 10 µL of Tween 80, and 90 µL of saline for a final injection volume of 200 µL.

    • Prepare a vehicle control solution with the same composition but without this compound.

  • Dosing Regimen:

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and control groups (n=8-10 mice per group).

    • Administer this compound or vehicle via intraperitoneal (IP) injection daily or as determined by preliminary tolerability studies.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight and overall health daily.

  • Endpoint and Analysis:

    • Euthanize mice when tumors reach the predetermined endpoint size or at the end of the study period.

    • Excise tumors for weight measurement and downstream pharmacodynamic analysis (e.g., Western blot for acetylated SHMT2 or qPCR for interferon-stimulated genes).

Protocol 2: Pharmacodynamic (PD) Marker Analysis

This protocol describes how to assess target engagement in tumor tissue.

  • Sample Collection: Collect tumor tissue from a cohort of mice at different time points after a single dose of this compound (e.g., 2, 6, 12, and 24 hours).

  • Protein Extraction: Homogenize the tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against fatty-acyl lysine, total SHMT2, and a loading control (e.g., GAPDH or β-actin).

    • Incubate with appropriate HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

    • An increase in the fatty-acylated protein signal corresponding to the molecular weight of SHMT2 in the this compound-treated group compared to the vehicle group indicates target engagement.

Visualizations

HDAC11_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Type_I_IFN Type I IFN IFNAR1 IFNαR1 Type_I_IFN->IFNAR1 STAT_signaling JAK-STAT Signaling IFNAR1->STAT_signaling This compound This compound HDAC11 HDAC11 This compound->HDAC11 inhibits SHMT2_fatty Fatty-acylated SHMT2 HDAC11->SHMT2_fatty defatty-acylates SHMT2 SHMT2 SHMT2_fatty->SHMT2 Ubiquitination Ubiquitination & Degradation SHMT2->Ubiquitination promotes Ubiquitination->IFNAR1 ISGs Interferon Stimulated Genes STAT_signaling->ISGs

Caption: this compound inhibits HDAC11, leading to increased Type I IFN signaling.

Troubleshooting_Workflow Start Experiment Shows Low/No Efficacy Check_Formulation Is the formulation stable and soluble? Start->Check_Formulation Optimize_Formulation Optimize Vehicle/ Preparation Method Check_Formulation->Optimize_Formulation No Check_PK Is there sufficient drug exposure? Check_Formulation->Check_PK Yes Optimize_Formulation->Check_Formulation Dose_Escalation Perform Dose Escalation Study Check_PK->Dose_Escalation No Check_PD Is the target engaged? Check_PK->Check_PD Yes Dose_Escalation->Check_PK PD_Analysis Conduct PD Marker Analysis Check_PD->PD_Analysis No Re-evaluate Re-evaluate Hypothesis/ Experimental Design Check_PD->Re-evaluate Yes PD_Analysis->Check_PD

References

Technical Support Center: Troubleshooting TD034 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential challenges encountered during experiments with the hypothetical PI3K/Akt pathway inhibitor, TD034.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our cell viability assays (e.g., MTT) with this compound. What are the potential causes?

A1: Inconsistent results in cell viability assays are a common issue. Several factors could be contributing to this variability:

  • Cell Seeding and Culture Conditions: Ensure consistent cell numbers are seeded across all wells.[1][2] Variations in cell density, passage number, and overall cell health can significantly impact the metabolic activity measured in these assays.[1] Avoid using the outer wells of the plate, as they are more susceptible to evaporation, leading to the "edge effect".[3]

  • Reagent Handling: Ensure all reagents, including the MTT reagent, are properly stored and warmed to room temperature before use, as ice-cold reagents can lead to low absorbance. The MTT reagent should be a yellow solution; if it appears blue or green, it may be contaminated.

  • Incubation Times: The incubation time for both this compound treatment and the MTT reagent itself should be optimized for your specific cell line and experimental conditions.

  • Formazan (B1609692) Crystal Solubilization: Incomplete dissolution of the formazan crystals will lead to inaccurate absorbance readings. Ensure adequate mixing and consider increasing the incubation time with the solubilization solution.

  • Compound Stability: Verify that this compound is stable in your culture medium for the duration of the experiment.

Q2: We are not seeing a decrease in phosphorylated Akt (p-Akt) levels via Western blot after treating with this compound, even though total Akt levels are consistent. What could be wrong?

A2: This is a frequent challenge when working with phospho-specific antibodies and signaling pathway inhibitors. Here are several potential reasons and troubleshooting steps:

  • Sample Preparation: Phosphorylation is a labile post-translational modification. It is crucial to work quickly, keep samples on ice, and use lysis buffers containing fresh phosphatase and protease inhibitors to prevent dephosphorylation and degradation.

  • Blocking Buffer: For phospho-protein detection, avoid using milk as a blocking agent, as it contains casein, a phosphoprotein that can cause high background. Instead, use 3-5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST).

  • Antibody Specificity and Dilution: Ensure you are using a phospho-specific antibody that has been validated for your application. The optimal antibody dilution should be determined through titration.

  • Low Abundance of p-Akt: The phosphorylated form of a protein is often a small fraction of the total protein. You may need to stimulate the pathway with a growth factor (e.g., IGF-1) to increase the basal level of p-Akt before treating with this compound.

  • Buffer Choice: Use Tris-based buffers (like TBST) for washing and antibody incubations, as phosphate-buffered saline (PBS) can interfere with the binding of some phospho-specific antibodies.

  • Positive and Negative Controls: Always include appropriate controls. A positive control could be a lysate from cells known to have high PI3K/Akt pathway activation, and a negative control would be an untreated or vehicle-treated sample.

Q3: Our in vivo experiments with this compound are not replicating the promising results we saw in our in vitro studies. Why might this be the case?

A3: The discrepancy between in vitro and in vivo results is a significant challenge in drug development. Several factors can contribute to this:

  • Pharmacokinetics and Drug Delivery: The concentration of this compound that is effective in a cell culture dish may not be achievable or sustainable in a complex biological system. Factors such as absorption, distribution, metabolism, and excretion (ADME) play a crucial role in vivo.

  • Off-Target Effects: At higher concentrations, kinase inhibitors can have off-target effects that may lead to toxicity or unexpected biological responses not observed in vitro.

  • Tumor Microenvironment: The in vivo tumor microenvironment is much more complex than a 2D cell culture system. The presence of other cell types, the extracellular matrix, and different signaling cues can all influence the response to this compound.

  • Redundant Signaling Pathways: Cancer cells are adept at rewiring their signaling networks. When the PI3K/Akt pathway is inhibited, cells may activate alternative survival pathways, leading to resistance.

Data Presentation

Table 1: Troubleshooting this compound Cell Viability Assay (MTT)
Problem Potential Cause Recommended Solution
High variability between replicate wellsUneven cell seeding, "edge effect"Ensure a single-cell suspension, mix between plating, and avoid using perimeter wells.
Low absorbance readingsToo few cells, insufficient incubation time, inactive MTT reagentOptimize cell number and incubation times; check the quality of the MTT reagent.
High background absorbanceContamination, incorrect wavelength readingCheck for microbial contamination; ensure the correct wavelength is used for reading.
Inconsistent results across experimentsDifferent cell passage numbers, reagent variabilityUse cells within a consistent passage range and prepare fresh reagents.
Table 2: Troubleshooting Western Blot for p-Akt after this compound Treatment
Problem Potential Cause Recommended Solution
No or weak p-Akt signalInactive phosphatase inhibitors, low abundance of p-Akt, insufficient protein loadedUse fresh phosphatase inhibitors, stimulate the pathway to increase p-Akt, and load more protein.
High backgroundInappropriate blocking agent, insufficient washingUse 3-5% BSA in TBST for blocking; increase the number and duration of washes.
Multiple non-specific bandsPrimary antibody is not specific, protein degradationCheck antibody datasheet for validation; use fresh protease inhibitors in lysis buffer.
Inconsistent band intensityUneven protein loading, variable transfer efficiencyPerform a protein quantification assay to ensure equal loading; check transfer with a total protein stain.

Experimental Protocols

Detailed Methodology for Western Blotting of p-Akt
  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS. Lyse the cells in ice-cold RIPA buffer supplemented with a fresh protease and phosphatase inhibitor cocktail.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Load 20-30 µg of protein per well onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature with 5% BSA in TBST.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473) overnight at 4°C with gentle agitation. The antibody should be diluted in 5% BSA in TBST as per the manufacturer's recommendation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total Akt.

Detailed Methodology for MTT Cell Viability Assay
  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound and a vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Read the absorbance at a wavelength between 500-600 nm (e.g., 570 nm).

Mandatory Visualization

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth This compound This compound This compound->PI3K PTEN PTEN PTEN->PIP3

Caption: PI3K/Akt signaling pathway with the inhibitory action of this compound.

Experimental_Workflow start Start: Hypothesis This compound inhibits cell growth cell_culture Cell Culture (e.g., Cancer Cell Line) start->cell_culture treatment Treatment with this compound (Dose-response & Time-course) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay western_blot Western Blot for p-Akt/Total Akt treatment->western_blot data_analysis Data Analysis viability_assay->data_analysis western_blot->data_analysis conclusion Conclusion: Efficacy of this compound data_analysis->conclusion

Caption: Experimental workflow for testing the efficacy of this compound.

Troubleshooting_Logic start Experimental Failure: Unexpected Results with this compound q_reagents Are reagents (this compound, antibodies, media) prepared correctly and within expiry? start->q_reagents a_reagents_yes Yes q_reagents->a_reagents_yes a_reagents_no No q_reagents->a_reagents_no q_protocol Was the experimental protocol followed precisely? a_reagents_yes->q_protocol sol_reagents Action: Remake fresh reagents, verify stock concentrations. a_reagents_no->sol_reagents a_protocol_yes Yes q_protocol->a_protocol_yes a_protocol_no No q_protocol->a_protocol_no q_controls Did the positive and negative controls behave as expected? a_protocol_yes->q_controls sol_protocol Action: Repeat experiment with strict adherence to protocol. a_protocol_no->sol_protocol a_controls_yes Yes q_controls->a_controls_yes a_controls_no No q_controls->a_controls_no conclusion Consider biological factors: cell line resistance, off-target effects. a_controls_yes->conclusion sol_controls Action: Troubleshoot the assay system (e.g., cell line, antibodies). a_controls_no->sol_controls

Caption: Logical flowchart for troubleshooting this compound experimental failures.

References

TD034 Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with the cellular uptake of TD034, a novel and potent selective inhibitor of HDAC11[1]. The following information is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows and interpreting their results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel and potent small molecule inhibitor of Histone Deacetylase 11 (HDAC11). Its primary mechanism of action is the inhibition of the defatty acylation of Serine Hydroxymethyltransferase 2 (SHMT2), which is a known substrate of HDAC11[1].

Q2: What are the expected cellular uptake pathways for a small molecule like this compound?

A2: For small molecules like this compound, cellular uptake can occur through several mechanisms. These include passive diffusion across the cell membrane, which is influenced by the molecule's physicochemical properties such as lipophilicity and size[2]. Additionally, active transport mechanisms and endocytosis (including clathrin-mediated and caveolin-dependent pathways) can play a role[3][4]. It is also important to consider the potential impact of efflux transporters, such as P-glycoprotein (P-gp), Breast Cancer Resistance Protein (BCRP), and Multidrug Resistance-Associated Proteins (MRPs), which actively pump compounds out of the cell and can limit intracellular accumulation.

Q3: How can I visually confirm the cellular uptake of this compound?

A3: To visually confirm the cellular uptake of this compound, you would typically need a fluorescently labeled version of the compound. This would allow for direct visualization using fluorescence microscopy. If a fluorescent conjugate is not available, you could potentially use an antibody-based approach if an antibody specific to this compound exists, though this is less common for small molecules.

Q4: Is it possible that this compound is being actively removed from the cells?

A4: Yes, it is possible that this compound is a substrate for efflux transporters like P-glycoprotein (P-gp), BCRP, or MRPs. These transporters are present in many cell lines and can actively pump small molecules out of the cell, leading to low intracellular concentrations. Co-incubation with known inhibitors of these efflux pumps can help to investigate this possibility.

Troubleshooting Guides

Issue 1: Low or No Detectable Cellular Uptake of this compound

If you are observing a weak or non-existent signal in your cellular uptake assay, consider the following potential causes and solutions.

Potential Cause Suggested Solution
Sub-optimal this compound Concentration Increase the concentration of this compound in a stepwise manner to determine the optimal dose for uptake in your specific cell line.
Insufficient Incubation Time Extend the incubation time to allow for adequate accumulation of the compound within the cells. A time-course experiment (e.g., 1, 4, 12, 24 hours) is recommended.
Low Cell Viability Ensure that the concentration of this compound and the incubation time are not causing significant cytotoxicity, which would compromise cellular uptake mechanisms. Perform a cell viability assay in parallel.
Efflux Pump Activity Co-incubate your cells with known inhibitors of common efflux pumps (e.g., verapamil (B1683045) for P-gp) to see if this increases the intracellular concentration of this compound.
Incorrect Assay Conditions Verify that the assay buffer is at room temperature and that all components are properly thawed and mixed.
Cell Line Specificity The expression of uptake transporters and efflux pumps can vary significantly between cell lines. Consider testing this compound uptake in a panel of different cell lines.
Issue 2: High Variability in Cellular Uptake Results

High variability between replicate wells or experiments can obscure your results. The following table outlines common sources of variability and how to mitigate them.

Potential Cause Suggested Solution
Inconsistent Cell Seeding Density Ensure a uniform number of cells is seeded in each well. Uneven cell distribution can lead to distorted readings.
Edge Effects in Multi-well Plates Avoid using the outer wells of multi-well plates, as they are more susceptible to evaporation and temperature fluctuations.
Improper Pipetting Technique Use calibrated pipettes and avoid introducing air bubbles. For multi-well plates, preparing a master mix of reagents can improve consistency.
Uneven Compound Distribution Gently mix the plate after adding this compound to ensure it is evenly distributed across all wells.
Inconsistent Incubation Times Ensure that all samples are incubated for the exact same duration.

Experimental Protocols

Protocol 1: Quantification of this compound Cellular Uptake by Fluorescence Microscopy (Hypothetical Fluorescently Labeled this compound)

This protocol assumes the availability of a fluorescently labeled version of this compound.

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Compound Incubation:

    • Remove the culture medium and wash the cells once with phosphate-buffered saline (PBS).

    • Add fresh medium containing the desired concentration of fluorescently labeled this compound.

    • Incubate for the desired time period (e.g., 1, 4, or 24 hours) at 37°C in a CO2 incubator.

  • Washing: After incubation, remove the medium containing labeled this compound and wash the cells three times with PBS to remove any unbound compound.

  • Fixation and Staining:

    • Fix the cells by incubating with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.

  • Imaging: Visualize the cells using a fluorescence microscope with the appropriate filter sets for the fluorophore and DAPI.

Protocol 2: Western Blot Analysis to Assess Downstream Target Engagement

In the absence of a direct method to measure this compound uptake, a western blot can be used to assess the engagement of its downstream target, SHMT2.

  • Cell Treatment and Lysis:

    • Treat cells with varying concentrations of this compound for a specified time.

    • Wash the cells with ice-cold PBS and then lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody against the acetylated form of a known SHMT2 substrate or a downstream marker of HDAC11 activity.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the signal using a chemiluminescent substrate and an imaging system. A change in the signal relative to a loading control (e.g., GAPDH or β-actin) would indirectly indicate the cellular activity of this compound.

Visual Guides

TD034_Uptake_Troubleshooting start Low/No this compound Uptake Detected check_concentration Is this compound Concentration Optimal? start->check_concentration check_incubation Is Incubation Time Sufficient? check_concentration->check_incubation Yes increase_concentration Optimize Concentration (Dose-Response) check_concentration->increase_concentration No check_viability Is Cell Viability High? check_incubation->check_viability Yes increase_time Optimize Incubation Time (Time-Course) check_incubation->increase_time No check_efflux Are Efflux Pumps Active? check_viability->check_efflux Yes check_toxicity Perform Cytotoxicity Assay check_viability->check_toxicity No solution_found Problem Resolved check_efflux->solution_found No use_inhibitors Use Efflux Pump Inhibitors check_efflux->use_inhibitors Yes increase_concentration->check_incubation increase_time->check_viability check_toxicity->check_efflux use_inhibitors->solution_found

Caption: Troubleshooting workflow for low or no this compound cellular uptake.

Cellular_Uptake_Pathways extracellular Extracellular Space (this compound) cell_membrane Cell Membrane extracellular->cell_membrane Passive Diffusion endosome Endosome extracellular->endosome Endocytosis intracellular Intracellular Space (Cytosol) cell_membrane->intracellular efflux Efflux Pumps (e.g., P-gp) intracellular->efflux Efflux endosome->intracellular Endosomal Escape efflux->extracellular

References

Validation & Comparative

A Comparative Guide to TD034 and Other HDAC11 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of a potent and selective chemical probe is critical for elucidating the biological functions of specific enzyme targets. This guide provides a comprehensive comparison of TD034 with other notable Histone Deacetylase 11 (HDAC11) inhibitors, supported by experimental data to inform inhibitor selection for in vitro and in vivo studies.

Executive Summary

HDAC11, the sole member of the class IV histone deacetylase family, has emerged as a promising therapeutic target in oncology, immunology, and metabolic diseases. Its unique substrate specificity, particularly its efficient defatty-acylase activity, distinguishes it from other HDAC isoforms. This guide focuses on a comparative analysis of this compound, a potent and selective HDAC11 inhibitor, against other well-characterized inhibitors such as FT895 and SIS17. We present a detailed examination of their inhibitory potency, selectivity, and reported cellular effects, supplemented with experimental protocols and pathway diagrams to facilitate a deeper understanding of their mechanisms of action.

Data Presentation: Inhibitor Potency and Selectivity

The following tables summarize the in vitro inhibitory activity of this compound and other selected HDAC11 inhibitors. It is crucial to note that IC50 values can vary depending on the experimental conditions, particularly the substrate used in the assay.

Table 1: In Vitro Potency of HDAC11 Inhibitors

InhibitorHDAC11 IC50 (nM)Assay SubstrateReference
This compound 5.1Not Specified[1]
FT8953Trifluoroacetyl lysine (B10760008) peptide[2][3][4][5]
FT895740Myristoyl-H3K9[6]
SIS17830Myristoyl-H3K9[6][7][8]
SIS7910Myristoyl-H3K9[6]

Table 2: Selectivity Profile of HDAC11 Inhibitors

InhibitorHDAC4 IC50 (µM)HDAC8 IC50 (µM)Other HDACs/SirtuinsReference
This compound >25 (SIRT2)Not specifiedDoes not inhibit other HDACs or sirtuins[1]
FT895259.2>1000-fold selectivity against 10 other HDACs[3][6]
SIS17>100>100No significant inhibition of HDAC1, SIRT1, SIRT2, SIRT3, SIRT6 at 100 µM[6]
SIS7>100>100No significant inhibition of HDAC1, SIRT1, SIRT2, SIRT3, SIRT6 at 100 µM[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of HDAC11 inhibitors.

HDAC11 Enzymatic Assay (Fluorogenic)

This protocol is adapted from established methods for measuring HDAC11 activity.[1][9][10][11]

Materials:

  • Recombinant human HDAC11 enzyme

  • Fluorogenic HDAC11 substrate (e.g., a myristoylated peptide)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., Trypsin in a suitable buffer)

  • HDAC inhibitor (this compound or other compounds)

  • 96-well black microplates

Procedure:

  • Prepare a serial dilution of the HDAC11 inhibitor in the assay buffer.

  • In a 96-well plate, add the recombinant HDAC11 enzyme to each well, except for the negative control wells.

  • Add the diluted inhibitor to the corresponding wells.

  • Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding the fluorogenic HDAC11 substrate to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction and develop the fluorescent signal by adding the developer solution.

  • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot Analysis for SHMT2 Fatty-Acylation

This protocol is designed to assess the effect of HDAC11 inhibitors on the fatty-acylation of a known substrate, Serine Hydroxymethyltransferase 2 (SHMT2).[6]

Materials:

  • Cell line expressing SHMT2 (e.g., MCF7)

  • HDAC11 inhibitor (this compound or other compounds)

  • Alkyne-tagged palmitic acid analog (e.g., Alk14)

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against SHMT2

  • Click chemistry reagents (e.g., biotin-azide)

  • Streptavidin beads

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Culture cells to the desired confluency.

  • Treat the cells with the HDAC11 inhibitor and the alkyne-tagged palmitic acid analog for a specified time (e.g., 6 hours).

  • Harvest the cells and prepare cell lysates.

  • Determine the protein concentration of the lysates.

  • Perform click chemistry to conjugate biotin-azide to the alkyne-tagged fatty-acylated proteins.

  • Pull down the biotinylated proteins using streptavidin beads.

  • Elute the pulled-down proteins and separate them by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer.

  • Incubate the membrane with the primary antibody against SHMT2.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Mechanisms of Action

HDAC11 inhibition has been shown to modulate key cellular signaling pathways. The following diagrams illustrate the known mechanisms of action for HDAC11 inhibitors like this compound.

HDAC11-SHMT2-Interferon Signaling Pathway

HDAC11 is known to defatty-acylate SHMT2, which in turn regulates the ubiquitination and cell surface levels of the type I interferon receptor (IFNαR1). Inhibition of HDAC11 leads to increased SHMT2 fatty-acylation, stabilization of IFNαR1, and enhanced type I interferon signaling.[12][13][14][15]

HDAC11_SHMT2_Interferon_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm IFNAR1 IFNαR1 Degradation Degradation IFNAR1->Degradation Interferon_Signaling Type I Interferon Signaling IFNAR1->Interferon_Signaling activates HDAC11 HDAC11 SHMT2_acyl SHMT2 (fatty-acylated) HDAC11->SHMT2_acyl defatty-acylates This compound This compound This compound->HDAC11 inhibits SHMT2_deacyl SHMT2 (de-fatty-acylated) Ubiquitination Ubiquitination SHMT2_deacyl->Ubiquitination promotes SHMT2_acyl->Ubiquitination inhibits Ubiquitination->IFNAR1 targets HDAC11_YAP1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HDAC11 HDAC11 YAP1_protein YAP1 Protein HDAC11->YAP1_protein regulates level of This compound This compound This compound->HDAC11 inhibits YAP1_target_genes YAP1 Target Genes (e.g., CTGF, CYR61) YAP1_protein->YAP1_target_genes activates transcription of Gene_Expression Gene Expression (Proliferation, Survival) YAP1_target_genes->Gene_Expression

References

A Comparative Analysis of HDAC11 Inhibitors: TD034 vs. FT895

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of epigenetic drug discovery, Histone Deacetylase 11 (HDAC11) has emerged as a compelling therapeutic target. As researchers delve deeper into its unique biological functions, the demand for potent and selective inhibitors has grown. This guide provides a detailed comparison of two prominent HDAC11 inhibitors, TD034 and FT895, focusing on their selectivity profiles, supported by available experimental data. This objective analysis is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their research applications.

Biochemical Potency and Selectivity

Both this compound and FT895 are highly potent inhibitors of HDAC11. Commercially available data indicates that this compound has an IC50 of 5.1 nM and a Ki of 1.5 nM for HDAC11.[1] Similarly, FT895 is reported to have an IC50 of 3 nM for HDAC11.[2]

A key differentiator for isoform-specific inhibitors is their selectivity against other HDAC family members. This compound is described as a selective, reversible, and noncovalent inhibitor of HDAC11 that does not inhibit other HDACs or sirtuins.[1] In contrast, while FT895 is reported to have over 1000-fold selectivity against ten other members of the HDAC family, one study using a physiological myristoyl-H3K9 substrate in an HPLC assay reported a higher IC50 of 0.74 µM for HDAC11.[2][3] This study also identified inhibitory activity against HDAC4 (IC50 of 25 µM) and HDAC8 (IC50 of 9.2 µM), indicating that its selectivity, while substantial, may not be absolute under all assay conditions.[3]

CompoundTargetIC50 (nM)Selectivity NotesReference
This compound HDAC115.1Does not inhibit other HDACs or sirtuins.[1]
FT895 HDAC113>1000-fold selectivity against 10 other HDACs.[2]
HDAC11740(using myristoyl-H3K9 substrate)[3]
HDAC425,000[3]
HDAC89,200[3]

Table 1: Comparative Inhibitory Potency and Selectivity of this compound and FT895.

Experimental Protocols

The following provides a generalized methodology for assessing HDAC inhibitor selectivity, based on commonly employed techniques in the field. Specific parameters may vary between studies.

In Vitro HDAC Inhibition Assay (Fluorometric)

This assay is commonly used to determine the IC50 values of inhibitors against a panel of recombinant human HDAC isoforms.

  • Reagents and Materials:

    • Recombinant human HDAC enzymes (HDAC1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 11)

    • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

    • Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction)

    • Test compounds (this compound, FT895) serially diluted in DMSO

    • 384-well black microplates

  • Procedure:

    • Add diluted recombinant HDAC enzyme to the wells of the microplate.

    • Add the test compound at various concentrations (typically in a 10-point dose-response curve).

    • Incubate the enzyme and compound mixture at 37°C for a pre-determined time (e.g., 15 minutes).

    • Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate.

    • Incubate at 37°C for a specific duration (e.g., 60 minutes).

    • Stop the reaction and develop the fluorescent signal by adding the developer solution.

    • Measure the fluorescence intensity using a microplate reader (e.g., Ex/Em = 360/460 nm).

  • Data Analysis:

    • The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Signaling Pathways and Experimental Workflows

HDAC11 inhibition by this compound and FT895 has been shown to modulate downstream signaling pathways, offering insights into their potential therapeutic applications.

HDAC11-Mediated Deacylation and Downstream Signaling

HDAC11 is known to possess defatty-acylase activity, a function inhibited by both this compound and FT895. A key substrate in this process is Serine Hydroxymethyltransferase 2 (SHMT2). Inhibition of HDAC11 leads to increased fatty acylation of SHMT2. This, in turn, can influence the Hippo signaling pathway by decreasing the protein levels of YAP1, a transcriptional co-activator, and subsequently reducing the expression of its target genes, CTGF and CYR61.[1]

HDAC11_Signaling cluster_inhibitor HDAC11 Inhibition cluster_substrate Substrate Modification cluster_pathway Hippo Signaling Pathway This compound This compound HDAC11 HDAC11 This compound->HDAC11 inhibition FT895 FT895 FT895->HDAC11 inhibition SHMT2_fatty Fatty-acylated SHMT2 HDAC11->SHMT2_fatty defatty- acylation SHMT2 SHMT2 YAP1 YAP1 (Protein Level) SHMT2_fatty->YAP1 leads to decrease TargetGenes CTGF, CYR61 (mRNA Level) YAP1->TargetGenes regulates

Caption: HDAC11 inhibition by this compound/FT895 affects Hippo signaling.

Experimental Workflow for Assessing HDAC Inhibitor Selectivity

The process of determining the selectivity of an HDAC inhibitor involves a systematic screening against a panel of HDAC isoforms. This workflow ensures a comprehensive evaluation of the compound's activity profile.

Experimental_Workflow start Start: Synthesize/Obtain Inhibitor prepare_reagents Prepare Reagents: - HDAC Isoforms (1-11) - Substrates - Buffers start->prepare_reagents serial_dilution Prepare Inhibitor Serial Dilutions start->serial_dilution assay_plate Plate Assay: - Add Enzyme - Add Inhibitor - Add Substrate prepare_reagents->assay_plate serial_dilution->assay_plate incubation Incubate at 37°C assay_plate->incubation read_plate Read Fluorescence/ Luminescence incubation->read_plate data_analysis Data Analysis: Calculate IC50 Values read_plate->data_analysis selectivity_profile Generate Selectivity Profile data_analysis->selectivity_profile

Caption: Workflow for determining HDAC inhibitor selectivity.

References

A Comparative Guide to Cellular Activity: TD034 vs. SIS17 in HDAC11 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent selective inhibitors of Histone Deacetylase 11 (HDAC11), TD034 and SIS17. The information presented is collated from publicly available research to facilitate an objective evaluation of their performance in cellular assays.

Introduction

Histone Deacetylase 11 (HDAC11) is the sole member of the class IV HDAC family and has emerged as a compelling therapeutic target in oncology, immunology, and metabolic diseases. Its primary known enzymatic function is the defatty-acylation of proteins, a post-translational modification involved in various cellular processes. Both this compound and SIS17 are selective inhibitors of HDAC11, targeting its catalytic activity. This guide summarizes their reported biochemical potency and effects in cellular contexts.

Biochemical Potency

This compound demonstrates significantly higher potency in biochemical assays compared to SIS17.

CompoundTargetAssay TypeIC50KiReference
This compound HDAC11Biochemical5.1 nM1.5 nM[1]
SIS17 HDAC11Biochemical0.83 µM (830 nM)Not Reported[2]

Performance in Cellular Assays

This compound: Cellular Activity

This compound has been shown to engage HDAC11 in cells, leading to increased substrate acylation and downstream pathway modulation at low micromolar concentrations.

AssayCell LineConcentrationEffectReference
SHMT2 Fatty AcylationHEK293T2 µMSignificantly increased fatty acylation of SHMT2[1]
YAP1 Protein LevelsA5495-10 µMSignificant reduction in YAP1 protein levels[1]
SIS17: Cellular Activity

SIS17 also demonstrates cellular activity, primarily through the modulation of its direct substrate, SHMT2. It has also been observed to have cytotoxic effects in combination with other agents.

AssayCell LineConcentrationEffectReference
SHMT2 Fatty AcylationMCF712.5 - 50 µMIncreased fatty acylation of SHMT2[2]
Cytotoxicity (in combination with Oxaliplatin)K562Not specifiedSynergistic cytotoxicity

Selectivity Profile

Both this compound and SIS17 are reported to be selective for HDAC11 over other HDAC isoforms and sirtuins, which is a critical attribute for a targeted inhibitor.

  • This compound: Does not inhibit other HDACs or sirtuins.

  • SIS17: Does not inhibit other HDACs such as HDAC1, HDAC4, and HDAC8, nor sirtuins SIRT1, SIRT2, SIRT3, and SIRT6.

Signaling Pathways and Mechanisms of Action

Both this compound and SIS17 exert their cellular effects by inhibiting the defatty-acylase activity of HDAC11. This leads to the hyperacylation of HDAC11 substrates, such as Serine Hydroxymethyltransferase 2 (SHMT2), which in turn modulates downstream signaling pathways.

HDAC11-SHMT2 Signaling Pathway

Inhibition of HDAC11 by this compound or SIS17 prevents the de-myristoylation of SHMT2. The acylated form of SHMT2 has been shown to regulate the ubiquitination and cell surface levels of the Type I Interferon receptor (IFNαR1), thereby modulating the interferon signaling pathway.

HDAC11_SHMT2_Pathway This compound This compound / SIS17 HDAC11 HDAC11 This compound->HDAC11 inhibition SHMT2_myr Myristoylated SHMT2 HDAC11->SHMT2_myr de-myristoylation SHMT2 SHMT2 SHMT2_myr->SHMT2 IFNAR1_ub IFNαR1 Ubiquitination SHMT2_myr->IFNAR1_ub regulates Interferon_Signal Type I Interferon Signaling IFNAR1_ub->Interferon_Signal modulates

Caption: Inhibition of HDAC11 by this compound or SIS17 blocks SHMT2 de-myristoylation.

HDAC11 and YAP1 Signaling

HDAC11 inhibition by this compound has been shown to decrease the protein levels of the transcriptional co-activator Yes-associated protein 1 (YAP1), a key component of the Hippo signaling pathway.

HDAC11_YAP1_Pathway This compound This compound HDAC11 HDAC11 This compound->HDAC11 inhibition YAP1 YAP1 Protein HDAC11->YAP1 regulates Target_Genes YAP1 Target Genes (e.g., CTGF, CYR61) YAP1->Target_Genes activates Cell_Growth Cell Growth & Proliferation Target_Genes->Cell_Growth promotes

Caption: this compound-mediated inhibition of HDAC11 leads to reduced YAP1 levels.

Experimental Protocols

Detailed methodologies for the key cellular assays cited in this guide are provided below.

SHMT2 Fatty Acylation Assay

This assay is designed to measure the level of fatty acylation on the HDAC11 substrate, SHMT2, within cells.

SHMT2_Acylation_Workflow cluster_protocol Experimental Workflow step1 1. Cell Treatment: Incubate cells with alkyne-tagged fatty acid analog (e.g., Alk14) and HDAC11 inhibitor (this compound or SIS17). step2 2. Cell Lysis: Harvest and lyse cells to release proteins. step1->step2 step3 3. Click Chemistry: Conjugate a biotin-azide tag to the alkyne-labeled proteins. step2->step3 step4 4. Pulldown: Enrich for biotinylated proteins using streptavidin beads. step3->step4 step5 5. Western Blot: Detect the amount of acylated SHMT2 using an anti-SHMT2 antibody. step4->step5

Caption: Workflow for detecting cellular SHMT2 fatty acylation.

Protocol Details:

  • Cell Culture and Treatment: Plate cells (e.g., HEK293T or MCF7) and allow them to adhere. Treat the cells with an alkyne-tagged fatty acid analog (e.g., 50 µM Alk14) and the desired concentrations of this compound or SIS17 for a specified time (e.g., 6 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.

  • Click Chemistry: To the cell lysate, add biotin-azide, a copper(I) catalyst (e.g., CuSO4 and a reducing agent), and a copper-chelating ligand. Incubate to allow the click reaction to proceed.

  • Streptavidin Pulldown: Add streptavidin-conjugated beads to the lysate and incubate to capture the biotin-tagged, acylated proteins.

  • Western Blot Analysis: Wash the beads to remove non-specifically bound proteins. Elute the bound proteins and resolve them by SDS-PAGE. Transfer the proteins to a membrane and probe with a primary antibody against SHMT2, followed by a suitable secondary antibody. Visualize the bands to determine the relative amount of acylated SHMT2.

Cell Viability Assay (MTT/WST-8)

These colorimetric assays are used to assess cell viability and proliferation by measuring metabolic activity.

Protocol Details (MTT Assay Example):

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound or SIS17 and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

Summary and Conclusion

Both this compound and SIS17 are valuable research tools for investigating the cellular functions of HDAC11.

  • This compound stands out for its exceptional biochemical potency, which translates to cellular activity at lower micromolar concentrations in the reported assays. Its demonstrated effect on the YAP1 signaling pathway suggests a potential role in modulating pathways central to cancer biology.

  • SIS17 , while less potent in biochemical assays, is a well-established and selective HDAC11 inhibitor that has been shown to effectively engage its target in cellular models, leading to the modulation of SHMT2 acylation.

The choice between this compound and SIS17 will depend on the specific experimental context, including the cell type, the desired concentration range, and the specific downstream pathways of interest. Researchers are encouraged to consider the different experimental conditions under which the existing data for these compounds were generated when designing their own studies. It is also noteworthy that while both are considered selective, one review has mentioned them as "suboptimal candidates for clinical translation due to issues with selectivity, stability, or pharmacokinetics," suggesting further optimization may be needed for therapeutic development.

References

Validating TD034 Efficacy: A Comparative Analysis with HDAC11 siRNA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selective HDAC11 inhibitor, TD034, with the established gene-silencing technique of small interfering RNA (siRNA). The data presented herein validates the on-target effect of this compound by demonstrating comparable downstream effects to the specific knockdown of its target, Histone Deacetylase 11 (HDAC11).

Introduction

This compound is a potent and selective, reversible, noncovalent inhibitor of HDAC11 with an IC50 of 5.1 nM and a Ki of 1.5 nM[1]. HDAC11 is a class IV histone deacetylase whose primary known function is the defatty-acylation of Serine Hydroxymethyltransferase 2 (SHMT2)[1][2][3][4]. This post-translational modification is crucial for various cellular processes, including the regulation of type I interferon signaling. To confirm that the observed effects of this compound are a direct result of HDAC11 inhibition, a comparison with HDAC11-specific siRNA was conducted. The results demonstrate that both this compound treatment and HDAC11 knockdown lead to a significant increase in the fatty acylation of SHMT2, validating this compound's mechanism of action.

Data Summary

The following tables summarize the quantitative data from experiments comparing the effects of this compound and HDAC11 siRNA on their target and downstream substrate.

Table 1: Comparison of this compound and HDAC11 siRNA on Target and Substrate

TreatmentTargetEffect on TargetSubstrateEffect on SubstrateReference
This compound (5-10 µM)HDAC11Inhibition of enzymatic activitySHMT2Significant increase in fatty acylation; Reduction in YAP1 protein levels
HDAC11 siRNAHDAC11 mRNA & Protein~60% knockdown of mRNA and protein levelsSHMT2Significant increase in fatty acylation

Table 2: Quantitative Effects on SHMT2 Fatty Acylation

TreatmentCell LineConcentrationFold Increase in SHMT2 Fatty AcylationReference
This compoundHEK293T5 µMSignificantly Increased (exact fold change not specified)
HDAC11 siRNAMCF-7Not ApplicableSignificantly Increased (exact fold change not specified)

Experimental Protocols

1. HDAC11 siRNA Knockdown

  • siRNA Design and Transfection: Commercially available siRNAs targeting HDAC11 or a non-targeting control are used. For transfection, cells are seeded in 6-well or 24-well plates and grown to 60-80% confluency. A transfection reagent such as DharmaFECT 1 is used at a concentration of 0.6% with siRNA concentrations ranging from 50 nM to 75 nM. Cells are transfected for 48 to 72 hours before analysis.

  • Validation of Knockdown: The efficiency of HDAC11 knockdown is confirmed at both the mRNA and protein levels using quantitative real-time PCR (qRT-PCR) and Western blotting, respectively.

2. This compound Treatment

  • Cell Treatment: Cells are treated with varying concentrations of this compound (e.g., 2 µM, 5 µM, 10 µM) or a vehicle control (DMSO) for a specified period (e.g., 3 hours).

3. SHMT2 Fatty Acylation Assay

  • Metabolic Labeling: Cells are incubated with an alkyne-tagged myristic acid analog, Alk14, which is metabolically incorporated into proteins that undergo fatty acylation.

  • Click Chemistry and Pulldown: Following cell lysis, the alkyne-labeled proteins are conjugated to biotin-azide via a click chemistry reaction. Biotinylated proteins are then captured using streptavidin-conjugated beads.

  • Immunoblotting: The pulled-down proteins are separated by SDS-PAGE, and the amount of fatty-acylated SHMT2 is detected by Western blotting using an anti-SHMT2 antibody. The signal intensity is quantified using densitometry software like ImageJ.

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathway and the comparative experimental workflow.

TD034_Mechanism cluster_inhibition Intervention cluster_pathway Cellular Pathway This compound This compound HDAC11 HDAC11 This compound->HDAC11 Inhibits siRNA HDAC11 siRNA siRNA->HDAC11 Degrades mRNA SHMT2_fatty Fatty-acylated SHMT2 HDAC11->SHMT2_fatty De-fatty-acylates SHMT2_de_fatty De-fatty-acylated SHMT2 SHMT2_fatty->SHMT2_de_fatty Downstream Downstream Signaling (e.g., Type I IFN) SHMT2_fatty->Downstream

Caption: Mechanism of this compound and HDAC11 siRNA on the HDAC11-SHMT2 signaling axis.

Experimental_Workflow cluster_treatment Treatment Groups cluster_assay Assay cluster_outcome Outcome Control Vehicle Control (DMSO) Alk14 Metabolic Labeling (Alk14) Control->Alk14 TD034_treat This compound Treatment TD034_treat->Alk14 siRNA_treat HDAC11 siRNA Transfection siRNA_treat->Alk14 Pulldown Streptavidin Pulldown Alk14->Pulldown Western Western Blot (Anti-SHMT2) Pulldown->Western Result Quantification of Fatty-acylated SHMT2 Western->Result

References

A Comparative Guide to the Efficacy of TD034 and Romidepsin in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the histone deacetylase (HDAC) inhibitors TD034 and romidepsin (B612169), focusing on their efficacy as potential anti-cancer agents. While romidepsin is an established therapeutic with extensive clinical data, this compound is a preclinical compound with a distinct mechanism of action. This document aims to present the available evidence for both, highlighting the differences in their developmental stages and target specificities.

Introduction and Mechanism of Action

Romidepsin is a potent, bicyclic peptide that acts as a selective inhibitor of class I histone deacetylases (HDACs), particularly HDAC1 and HDAC2.[1] By inhibiting these enzymes, romidepsin alters gene expression, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells. It is approved for the treatment of cutaneous T-cell lymphoma (CTCL) and peripheral T-cell lymphoma (PTCL) in patients who have received at least one prior systemic therapy.[2][3]

This compound is a novel small molecule identified as a selective and reversible inhibitor of HDAC11, the sole member of the class IV HDACs.[4] Its mechanism of action involves the inhibition of the defatty acylation of serine hydroxymethyltransferase 2 (SHMT2), a known substrate of HDAC11.[4] This interference with fatty acylation is thought to impact cancer cell signaling and survival. Preclinical studies suggest that this compound can decrease the levels of Yes-associated protein 1 (YAP1), a key regulator of cell proliferation and survival. However, it is important to note that this compound is currently in the preclinical stage of development, and its efficacy in cancer treatment has not been clinically evaluated. Some sources suggest that this compound and other early HDAC11 inhibitors may have limitations regarding their selectivity, stability, or pharmacokinetic properties for further clinical development.

Comparative Efficacy Data

A direct comparison of the efficacy of this compound and romidepsin is not feasible due to the disparity in their developmental stages. Romidepsin has undergone extensive clinical investigation, whereas data for this compound is limited to in vitro studies.

Romidepsin: Clinical Efficacy in T-Cell Lymphomas

The efficacy of romidepsin has been established in several key clinical trials for patients with relapsed or refractory CTCL and PTCL.

Table 1: Efficacy of Romidepsin in Cutaneous T-Cell Lymphoma (CTCL)

Clinical Trial IdentifierNumber of PatientsOverall Response Rate (ORR)Complete Response (CR)Median Duration of Response (DOR)
NCT00106431 (Pivotal Phase II)9634%6%15 months
NCI-1312 (Phase II)7134%6%13.7 months

Table 2: Efficacy of Romidepsin in Peripheral T-Cell Lymphoma (PTCL)

Clinical Trial IdentifierNumber of PatientsOverall Response Rate (ORR)Complete Response (CR/CRu*)Median Duration of Response (DOR)
GPA-06-0002 (Pivotal Phase II)13025%15%17 months
NCI-1312 (PTCL Cohort)4538%18%8.9 months

*CRu: Unconfirmed Complete Response

This compound: Preclinical Findings

To date, there is no publicly available in vivo efficacy data for this compound in cancer models. The available information is from in vitro experiments:

  • HDAC11 Inhibition: this compound is a potent inhibitor of HDAC11 with an IC50 of 5.1 nM and a Ki of 1.5 nM.

  • Cellular Activity: In HEK293T cells, this compound was shown to increase the fatty acylation of the HDAC11 substrate SHMT2 at a concentration of 2 µM. In the A549 lung cancer cell line, treatment with 5-10 µM of this compound resulted in a significant reduction of YAP1 protein levels and a decrease in the mRNA levels of YAP1 target genes, CTGF and CYR61.

Experimental Protocols

Romidepsin Clinical Trial Protocol (NCT00106431)
  • Study Design: This was a single-arm, open-label, pivotal Phase II study.

  • Patient Population: 96 patients with refractory CTCL who had received at least one prior systemic therapy.

  • Dosing Regimen: Romidepsin was administered at a dose of 14 mg/m² as a 4-hour intravenous infusion on days 1, 8, and 15 of a 28-day cycle.

  • Efficacy Endpoints: The primary endpoint was the overall response rate (ORR), which included complete and partial responses. Responses were assessed based on a composite endpoint that included skin, lymph node, and blood involvement.

This compound In Vitro Assay Protocol (Summary)
  • HDAC11 Inhibition Assay: The inhibitory activity of this compound against HDAC11 was likely determined using a biochemical assay with a purified enzyme and a fluorogenic substrate.

  • Cellular SHMT2 Fatty Acylation Assay: HEK293T cells were treated with this compound, and the level of fatty-acylated SHMT2 was measured, likely through immunoprecipitation followed by western blotting with an antibody specific to the fatty acylation mark or through metabolic labeling with a tagged fatty acid analog.

  • YAP1 Protein and Gene Expression Analysis: A549 cells were treated with this compound, and YAP1 protein levels were assessed by western blotting. The mRNA levels of YAP1 target genes were quantified using quantitative real-time polymerase chain reaction (qRT-PCR).

Signaling Pathways and Experimental Workflows

romidepsin_pathway romidepsin Romidepsin hdac1_2 HDAC1 / HDAC2 romidepsin->hdac1_2 Inhibition histones Histones hdac1_2->histones Deacetylation non_histone Non-Histone Proteins hdac1_2->non_histone Deacetylation acetylation Increased Acetylation hdac1_2->acetylation acetylation->histones acetylation->non_histone chromatin Altered Chromatin Structure acetylation->chromatin gene_expression Altered Gene Expression chromatin->gene_expression cell_cycle_arrest Cell Cycle Arrest gene_expression->cell_cycle_arrest apoptosis Apoptosis gene_expression->apoptosis cancer_cell_death Cancer Cell Death cell_cycle_arrest->cancer_cell_death apoptosis->cancer_cell_death

Caption: Romidepsin's mechanism of action.

td034_pathway This compound This compound hdac11 HDAC11 This compound->hdac11 Inhibition shmt2 SHMT2 hdac11->shmt2 Defatty Acylation fatty_acylation Increased Fatty Acylation hdac11->fatty_acylation yap1 YAP1 (Decreased) hdac11->yap1 Modulation fatty_acylation->shmt2 cell_proliferation Decreased Cell Proliferation yap1->cell_proliferation survival Decreased Cell Survival yap1->survival potential_cancer_inhibition Potential Cancer Inhibition cell_proliferation->potential_cancer_inhibition survival->potential_cancer_inhibition

Caption: Proposed mechanism of action for this compound.

experimental_workflow cluster_romidepsin Romidepsin Clinical Trial Workflow cluster_this compound This compound Preclinical Workflow patient_recruitment Patient Recruitment (Relapsed/Refractory CTCL/PTCL) treatment Romidepsin Administration (14 mg/m² IV on days 1, 8, 15 of 28-day cycle) patient_recruitment->treatment response_assessment Response Assessment (Composite: Skin, Nodes, Blood) treatment->response_assessment data_analysis Data Analysis (ORR, DOR, etc.) response_assessment->data_analysis biochemical_assay Biochemical Assay (HDAC11 Inhibition) preclinical_data Preclinical Data Generation biochemical_assay->preclinical_data cell_culture Cancer Cell Line Culture (e.g., A549) td034_treatment This compound Treatment cell_culture->td034_treatment cellular_assays Cellular Assays (SHMT2 Acylation, YAP1 Levels) td034_treatment->cellular_assays cellular_assays->preclinical_data

Caption: Comparative experimental workflows.

Conclusion

Romidepsin is a well-characterized HDAC inhibitor with proven efficacy in the treatment of T-cell lymphomas. Its mechanism of action, clinical effectiveness, and safety profile are supported by extensive data from multiple clinical trials.

This compound, in contrast, is a preclinical compound with a distinct target, HDAC11. While it shows promise in early in vitro studies by modulating a novel pathway involving protein fatty acylation and YAP1 signaling, a comprehensive understanding of its anti-cancer efficacy is lacking. Further preclinical studies, including in vivo animal models, are necessary to establish its therapeutic potential and to warrant any future clinical investigation.

For researchers and drug development professionals, romidepsin serves as a benchmark for a clinically successful class I HDAC inhibitor. This compound represents an early-stage exploration into the therapeutic targeting of HDAC11, a less-understood member of the HDAC family. The comparison underscores the long journey from a preclinical lead compound to an approved therapeutic and highlights the different stages of drug development.

References

TD034: A Precision Tool for Epigenetic Research, Outperforming Pan-HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of epigenetic research, the selective inhibition of histone deacetylases (HDACs) offers a more targeted and potentially less toxic approach compared to broad-spectrum pan-HDAC inhibitors. TD034, a selective inhibitor of HDAC11, exemplifies this precision, demonstrating significant advantages over pan-HDAC inhibitors like vorinostat (B1683920) and panobinostat (B1684620). This guide provides a comprehensive comparison, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their research.

Superior Selectivity Profile of this compound

A key advantage of this compound lies in its remarkable selectivity for HDAC11. In contrast, pan-HDAC inhibitors, by design, target a wide range of HDAC isoforms, which can lead to off-target effects and cellular toxicity.[1][2] This broad activity, while potentially beneficial in some contexts, complicates the interpretation of experimental results and can mask the specific roles of individual HDAC isoforms.

The inhibitory activity of this compound and two widely used pan-HDAC inhibitors, vorinostat and panobinostat, against various HDAC isoforms is summarized in the table below. The data clearly illustrates the focused action of this compound compared to the broad-spectrum activity of the pan-inhibitors.

CompoundHDAC1 (IC50, nM)HDAC2 (IC50, nM)HDAC3 (IC50, nM)HDAC4 (IC50, nM)HDAC6 (IC50, nM)HDAC7 (IC50, nM)HDAC8 (IC50, nM)HDAC11 (IC50, nM)
This compound >10,000>10,000>10,000>10,000>10,000>10,000>10,0005.1
Vorinostat 102020-----
Panobinostat <13.2<13.2<13.2mid-nM<13.2mid-nMmid-nM<13.2

Data compiled from multiple sources.[3][4][5] Note: A direct head-to-head comparative study of this compound against a full panel of pan-HDAC inhibitors under identical experimental conditions is not yet publicly available. The presented data is based on available information for individual compounds.

Distinct Mechanisms of Action

The divergent selectivity profiles of this compound and pan-HDAC inhibitors translate into fundamentally different mechanisms of action at the cellular level.

This compound: Targeted Modulation of the SHMT2-YAP1 Axis

This compound exerts its effects through a highly specific pathway involving the defatty-acylation of serine hydroxymethyltransferase 2 (SHMT2), a known substrate of HDAC11. This post-translational modification is crucial for regulating the activity of the Yes-associated protein 1 (YAP1), a key transcriptional co-activator in the Hippo signaling pathway that plays a critical role in cell proliferation and organ size control. By inhibiting HDAC11, this compound prevents the defatty-acylation of SHMT2, leading to a decrease in YAP1 levels. This targeted intervention allows for the precise investigation of the role of HDAC11 and the SHMT2-YAP1 axis in various biological processes, including cancer.

TD034_Mechanism This compound This compound HDAC11 HDAC11 This compound->HDAC11 inhibits SHMT2_fatty Fatty-acylated SHMT2 HDAC11->SHMT2_fatty defatty-acylates SHMT2 SHMT2 SHMT2_fatty->SHMT2 YAP1 YAP1 SHMT2->YAP1 regulates Proliferation Cell Proliferation YAP1->Proliferation promotes

This compound's targeted mechanism of action.
Pan-HDAC Inhibitors: Broad-Spectrum Effects on Cell Cycle and Apoptosis

In contrast, pan-HDAC inhibitors induce widespread changes in gene expression by causing the hyperacetylation of histones and numerous non-histone proteins. This leads to the activation of multiple signaling pathways, most notably those involved in cell cycle arrest and apoptosis. A key target of pan-HDAC inhibitors is the cyclin-dependent kinase inhibitor p21, which is a critical regulator of the G1/S cell cycle checkpoint. Upregulation of p21 by pan-HDAC inhibitors leads to cell cycle arrest and can subsequently trigger apoptosis through both intrinsic and extrinsic pathways. While effective in inducing cancer cell death, this broad mechanism can also impact normal cellular processes, contributing to the toxicity associated with these compounds.

panHDACi_Mechanism panHDACi pan-HDAC Inhibitors HDACs HDACs (multiple isoforms) panHDACi->HDACs inhibit Histone_Ac Histone Hyperacetylation HDACs->Histone_Ac prevents deacetylation p21 p21 Histone_Ac->p21 upregulates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest induces Apoptosis Apoptosis CellCycleArrest->Apoptosis can lead to

Broad mechanism of pan-HDAC inhibitors.

Comparative Performance in Cancer Cell Lines

While a direct head-to-head study is pending, the available data on the cytotoxic effects of this compound and pan-HDAC inhibitors in various cancer cell lines highlight their differential impact. Pan-HDAC inhibitors like vorinostat and panobinostat have demonstrated potent anti-proliferative and pro-apoptotic effects across a wide range of cancer types. However, their efficacy is often accompanied by significant toxicity to normal cells. The high selectivity of this compound for HDAC11 suggests a more favorable therapeutic window, with potentially reduced off-target effects. Further comparative studies are warranted to fully elucidate the differential cytotoxicity and therapeutic potential of this compound versus pan-HDAC inhibitors in various cancer models.

Experimental Protocols

In Vitro HDAC Inhibition Assay (Fluorogenic)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against specific HDAC isoforms.

Materials:

  • Recombinant human HDAC enzymes

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the reaction)

  • Test compound (this compound or pan-HDAC inhibitor) dissolved in DMSO

  • Black, flat-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • Add the diluted compound to the wells of the 96-well plate.

  • Add the recombinant HDAC enzyme to each well and incubate for a specified pre-incubation time (e.g., 15 minutes) at 37°C.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

  • Incubate the plate at 37°C for a specified reaction time (e.g., 60 minutes).

  • Stop the reaction by adding the developer solution to each well.

  • Incubate at room temperature for 15 minutes to allow for the development of the fluorescent signal.

  • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

  • Calculate the percent inhibition for each compound concentration relative to the control (no inhibitor) and determine the IC50 value by fitting the data to a dose-response curve.

experimental_workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection & Analysis A Prepare serial dilutions of test compound B Add diluted compound to 96-well plate A->B C Add recombinant HDAC enzyme and pre-incubate B->C D Add fluorogenic substrate to initiate reaction C->D E Incubate at 37°C D->E F Stop reaction with developer solution E->F G Measure fluorescence F->G H Calculate IC50 G->H

Workflow for in vitro HDAC inhibition assay.

Conclusion

This compound offers a significant advantage over pan-HDAC inhibitors for researchers investigating the specific role of HDAC11 in health and disease. Its high selectivity allows for a more precise dissection of cellular pathways, minimizing the confounding effects of inhibiting multiple HDAC isoforms. While pan-HDAC inhibitors remain valuable tools for inducing broad epigenetic changes and cytotoxicity, the targeted approach of this compound provides a more refined instrument for hypothesis-driven research and the development of next-generation epigenetic therapies with potentially improved safety profiles.

References

TD034 Not Found in Public Domain; A Comparative Guide to Sirtuin Inhibitor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the selectivity profiles of prominent sirtuin inhibitors is presented below, offering a valuable resource for researchers in drug discovery and chemical biology. As of this publication, the sirtuin selectivity profile for a compound designated "TD034" is not available in the public scientific literature. Therefore, this guide provides a comparative assessment of several well-characterized sirtuin inhibitors: TM, AGK2, SirReal2, Tenovin-6, and Selisistat (EX-527).

Sirtuins (SIRTs) are a family of NAD+-dependent lysine (B10760008) deacylases that play crucial roles in various physiological and pathological processes, including gene silencing, DNA repair, metabolism, and aging.[1][2] The seven mammalian sirtuins (SIRT1-7) exhibit distinct subcellular localizations and substrate specificities, making the development of isoform-selective inhibitors a key strategy for therapeutic intervention in diseases such as cancer, neurodegenerative disorders, and metabolic diseases.[2][3]

Comparative Selectivity of Sirtuin Inhibitors

The inhibitory potency (IC50) of small molecules against different sirtuin isoforms is a critical determinant of their utility as research tools and potential therapeutic agents. The following table summarizes the reported IC50 values for a selection of commonly used sirtuin inhibitors against SIRT1, SIRT2, and SIRT3. It is important to note that IC50 values can vary depending on the specific assay conditions, including the substrate used.[3]

InhibitorSIRT1 IC50 (µM)SIRT2 IC50 (µM)SIRT3 IC50 (µM)Selectivity Highlights
TM ~260.038>25Highly potent and selective for SIRT2.[3]
AGK2 >403.5>40Potent and selective SIRT2 inhibitor.[4][5]
SirReal2 -0.14-Potent and selective SIRT2 inhibitor.[5]
Tenovin-6 ~26--Potent inhibitor of SIRT1 and SIRT2.[3]
Selisistat (EX-527) 0.038>20>20Potent and selective SIRT1 inhibitor.[5][6]

Data presented is compiled from multiple sources and assay types. Direct comparison should be made with caution.[3][4][5][6]

Key Observations:

  • TM emerges as a highly potent and selective inhibitor of SIRT2, with over 650-fold greater efficiency against SIRT2 compared to SIRT1.[3]

  • AGK2 and SirReal2 also demonstrate significant selectivity for SIRT2.[4][5]

  • Tenovin-6 is a potent inhibitor of both SIRT1 and SIRT2.[3]

  • Selisistat (EX-527) is a potent and highly selective inhibitor of SIRT1.[5][6]

Experimental Protocols

The determination of sirtuin inhibitor potency is typically performed using in vitro enzymatic assays. A common method is the fluorogenic sirtuin activity assay.

Principle of the Fluorogenic Sirtuin Activity Assay:

This assay utilizes a peptide substrate containing an acetylated lysine residue and a fluorescent reporter group. The fluorescence of the reporter is quenched when the lysine is acetylated. In the presence of a sirtuin enzyme and its co-substrate NAD+, the acetyl group is removed. A developer solution is then added that specifically recognizes the deacetylated peptide, leading to the release of the fluorophore and a measurable increase in fluorescence. The intensity of the fluorescence is directly proportional to the sirtuin activity.

General Protocol:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2), NAD+ solution, sirtuin enzyme, fluorogenic substrate, and the test inhibitor at various concentrations.

  • Inhibitor Incubation: In a 96-well or 384-well plate, incubate the sirtuin enzyme with varying concentrations of the test inhibitor for a defined period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a mixture of the fluorogenic substrate and NAD+.

  • Incubation: Incubate the reaction mixture at 37°C for a specific duration (e.g., 30-60 minutes).

  • Reaction Termination and Development: Stop the reaction and add the developer solution. Incubate for a further period (e.g., 15 minutes) to allow for the generation of the fluorescent signal.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-380/440-460 nm).[7]

  • Data Analysis: Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizing Sirtuin Biology and Experimental Design

To better understand the context of sirtuin inhibition and the experimental procedures used for their characterization, the following diagrams are provided.

Sirtuin_Signaling_Pathway cluster_cellular_stress Cellular Stress (e.g., DNA Damage, Oxidative Stress) cluster_sirtuin_activation Sirtuin Activation cluster_downstream_effects Downstream Cellular Responses Stress Stress Signals NAD Increased NAD+ / NADH Ratio Stress->NAD SIRT1 SIRT1 NAD->SIRT1 Activates p53 p53 SIRT1->p53 Deacetylates PGC1a PGC-1α SIRT1->PGC1a Deacetylates NFkB NF-κB SIRT1->NFkB Deacetylates DNA_Repair DNA Repair SIRT1->DNA_Repair Apoptosis Apoptosis p53->Apoptosis Metabolism Metabolism PGC1a->Metabolism Inflammation Inflammation NFkB->Inflammation Inhibitor Sirtuin Inhibitors (e.g., TM, Selisistat) Inhibitor->SIRT1 Sirtuin_Assay_Workflow cluster_preparation 1. Preparation cluster_incubation 2. Incubation cluster_reaction 3. Enzymatic Reaction cluster_detection 4. Detection cluster_analysis 5. Data Analysis A Prepare Sirtuin Enzyme, Inhibitor Dilutions, Substrate, and NAD+ B Incubate Sirtuin Enzyme with Inhibitor A->B C Initiate Reaction with Substrate and NAD+ B->C D Incubate at 37°C C->D E Stop Reaction and Add Developer Solution D->E F Measure Fluorescence E->F G Plot Dose-Response Curve and Determine IC50 F->G

References

Safety Operating Guide

Personal protective equipment for handling TD034

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Material Safety Data Sheet (MSDS) for TD034 is not publicly available. The following guidance is based on best practices for handling potent, novel chemical compounds and enzyme inhibitors, such as HDAC inhibitors. Researchers must exercise extreme caution and adhere to all institutional and national safety regulations.

This guide provides essential safety and logistical information for the operational use and disposal of this compound, a potent and selective HDAC11 inhibitor. The procedures outlined are designed to ensure the safety of laboratory personnel and the integrity of the research.

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary defense against exposure. The following table summarizes the recommended PPE for handling this compound.

PPE ComponentSpecificationRationale
Gloves Nitrile or other chemically resistant gloves. Double gloving is recommended.[1]Prevents skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes and aerosols.[1]
Lab Coat A fully buttoned lab coat, preferably with elastic cuffs.Protects skin and personal clothing from contamination.[1]
Respiratory Protection Not generally required if handled in a certified chemical fume hood. A NIOSH-approved respirator may be necessary if weighing or handling outside of a hood.[1]Minimizes inhalation of the powdered compound.

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial for the safe handling of potent compounds like this compound.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Log the compound in your chemical inventory.

  • Store this compound in a designated, well-ventilated, and secure area away from incompatible materials. The storage container should be tightly sealed.

Experimental Handling
  • All handling of this compound, including weighing and preparation of stock solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Use dedicated laboratory equipment (e.g., spatulas, weigh boats) to prevent cross-contamination.

  • When preparing solutions, consult the manufacturer's data for solubility information. For many similar compounds, DMSO is a common solvent.

  • Avoid the generation of dust and aerosols.

Emergency Procedures

In the event of accidental exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately. If breathing is difficult, seek medical attention.
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste and disposed of according to institutional and national regulations.

  • Waste Segregation: Collect all this compound waste, including empty containers, contaminated PPE, and experimental materials, in a designated and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Labeling: The hazardous waste container must be clearly labeled with the contents, including the name "this compound" and any solvents used.

  • Disposal Request: Contact your institution's EHS office to arrange for the collection and disposal of the hazardous waste. Do not dispose of this compound down the drain or in regular trash.

Experimental Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Management receive Receive and Inspect this compound store Store in Secure Location receive->store ppe Don Appropriate PPE store->ppe weigh Weigh this compound ppe->weigh Enter Fume Hood dissolve Prepare Stock Solution weigh->dissolve experiment Perform Experiment dissolve->experiment collect_waste Collect Contaminated Waste experiment->collect_waste label_waste Label Hazardous Waste Container collect_waste->label_waste dispose Dispose via EHS label_waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.